molecular formula C14H8FNO2 B3048915 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18595-84-1

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B3048915
CAS No.: 18595-84-1
M. Wt: 241.22 g/mol
InChI Key: UHJQEWLULUOONU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel anticancer and antimicrobial agents. It belongs to the 4H-benzo[d][1,3]oxazin-4-one family, a scaffold recognized for its wide range of biological activities . This specific fluorophenyl-substituted derivative is a key synthetic intermediate and structural motif explored in drug discovery. Researchers value this compound due to the demonstrated potential of the benzoxazinone core. Scientific studies on closely related analogues have shown potent anticancer activity . For instance, certain benzoxazinone derivatives have exhibited significant cytotoxic and pro-apoptotic effects against human cervical cancer (HeLa) cells, with some compounds showing activity comparable to the reference drug doxorubicin . Furthermore, recent research has integrated the benzo[d][1,3]oxazin-4-one structure with other pharmacophores, such as 1,2,3-triazoles, to create hybrids with excellent broad-spectrum activity. These novel molecules have demonstrated not only superior cytotoxicity against human lung carcinoma (A549) cell lines but also potent antibacterial inhibition . The compound is offered For Research Use Only . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a versatile building block for synthesizing new chemical libraries or as a reference standard in bioactivity screening programs.

Properties

IUPAC Name

2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQEWLULUOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351800
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-84-1
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS: 18595-84-1) represents a critical scaffold in heterocyclic chemistry, serving as both a bioactive pharmacophore and a versatile intermediate for the synthesis of quinazolinones. Distinguished by the electron-withdrawing and sterically demanding ortho-fluorine substituent, this molecule exhibits unique electrophilic reactivity at the lactone carbonyl, making it a potent acylating agent for serine proteases and a precursor for diverse chemical libraries. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and physicochemical behavior, grounded in empirical protocols and mechanistic logic.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
CAS Number 18595-84-1
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol
Core Scaffold 4H-3,1-Benzoxazin-4-one
Key Substituent Ortho-Fluorophenyl group
Electronic & Steric Effects

The 2-(2-fluorophenyl) moiety imparts distinct properties compared to the unsubstituted phenyl analog:

  • Electronic Withdrawal: The high electronegativity of the fluorine atom (

    
    ) at the ortho position exerts an inductive electron-withdrawing effect (-I). This decreases the electron density at the C2 position of the oxazine ring, potentially enhancing the susceptibility of the C4-carbonyl to nucleophilic attack.
    
  • Conformational Locking: The ortho-fluorine induces a non-planar conformation between the phenyl ring and the benzoxazinone core due to steric repulsion with the ring nitrogen or oxygen lone pairs. This "twisted" conformation is critical for binding affinity in enzyme pockets (e.g., Human Leukocyte Elastase).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks the metabolically labile ortho-position, preventing hydroxylation by cytochrome P450 enzymes—a common strategy in medicinal chemistry to extend half-life.

Synthesis Protocols

The most robust synthetic route involves the cyclodehydration of


-(2-fluorobenzoyl)anthranilic acid. This pathway is preferred for its scalability and high atom economy.
Validated Synthetic Workflow

Step 1: Amide Formation [1]

  • Reagents: Anthranilic acid (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Nucleophilic acyl substitution. The amino group of anthranilic acid attacks the acid chloride.

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the acid chloride.

Step 2: Cyclodehydration

  • Reagents: Acetic anhydride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Conditions: Reflux (120°C for

    
    ) for 1-3 hours.
    
  • Purification: Recrystallization from ethanol or toluene.

Synthesis Pathway Diagram[6]

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Intermediate N-(2-Fluorobenzoyl) anthranilic acid Anthranilic->Intermediate Pyridine, 0-25°C Nucleophilic Acyl Substitution AcidChloride 2-Fluorobenzoyl Chloride AcidChloride->Intermediate Benzoxazinone 2-(2-Fluorophenyl)- 4H-benzo[d][1,3]oxazin-4-one (Target) Intermediate->Benzoxazinone Ac2O, Reflux Cyclodehydration (-H2O)

Figure 1: Two-step synthesis via N-acylation followed by cyclodehydration.

Chemical Reactivity Profile

The 4H-benzo[d][1,3]oxazin-4-one ring is thermodynamically unstable toward nucleophiles, acting as a "masked" acylating agent.

Aminolysis & Quinazolinone Formation

The most significant reaction is with primary amines (


). This reaction proceeds via a ring-opening/ring-closing sequence to yield quinazolin-4(3H)-ones , a privileged scaffold in drug discovery (e.g., methaqualone analogs).
  • Mechanism:

    • Nucleophilic Attack: The amine attacks the electrophilic C4-carbonyl.

    • Ring Opening: The C-O bond cleaves, forming an

      
      -acyl anthranilamide intermediate.
      
    • Recyclization: Under dehydrating conditions (refluxing acetic acid or presence of

      
      ), the amide nitrogen attacks the ketone carbonyl, expelling water to form the stable quinazolinone ring.
      
Reactivity Logic Diagram

Reactivity Benzoxazinone 2-(2-Fluorophenyl)-benzoxazinone (Electrophile) RingOpen Ring-Opened Intermediate (Bis-amide) Benzoxazinone->RingOpen Nucleophilic Attack at C4 (Kinetic Control) Nucleophile Primary Amine (R-NH2) Nucleophile->RingOpen Quinazolinone 2-(2-Fluorophenyl)-quinazolin-4(3H)-one (Thermodynamic Product) RingOpen->Quinazolinone Dehydration (-H2O) High Temp / Acid Cat.

Figure 2: Conversion of benzoxazinone to quinazolinone via aminolysis.

Hydrolysis Stability
  • Condition: Aqueous base (NaOH/KOH).

  • Result: Rapid hydrolysis to the parent

    
    -(2-fluorobenzoyl)anthranilic acid.
    
  • Implication: This compound must be stored in a desiccator. In biological assays, DMSO stock solutions should be prepared fresh to avoid precipitation of the hydrolyzed acid.

Pharmacological Applications

While often an intermediate, the benzoxazinone core itself has intrinsic biological activity.[2][3]

Serine Protease Inhibition

Benzoxazinones are known alternate-substrate inhibitors of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).

  • Mechanism: The active site serine hydroxyl group attacks the C4 carbonyl of the benzoxazinone.

  • Acyl-Enzyme Complex: The ring opens, tethering the enzyme to the benzoyl moiety.

  • Significance of 2-Fluoro: The electron-withdrawing fluorine destabilizes the acyl-enzyme intermediate less than electron-donating groups, potentially tuning the "off-rate" (

    
    ) of the inhibitor.
    

Experimental Characterization Data

Researchers should expect the following spectral signatures for validation.

TechniqueExpected Signal Characteristics
IR Spectroscopy 1760–1780 cm⁻¹ : Strong C=O stretch (Lactone carbonyl).1600–1620 cm⁻¹ : C=N stretch.Absence of broad O-H/N-H stretches (confirms cyclization).
¹H NMR (DMSO-d₆) δ 8.1–8.3 ppm : Doublet (H5 of benzoxazine, deshielded by C=O).δ 7.2–7.8 ppm : Multiplet (Aromatic protons).Splitting : The 2-fluorophenyl protons will show complex splitting due to H-F coupling (

).
¹³C NMR δ ~160 ppm : C4 Carbonyl.δ ~157 ppm : C2 Imidate carbon.C-F Coupling : Carbons on the 2-fluorophenyl ring will appear as doublets (

Hz).
Mass Spectrometry [M+H]⁺ : 242.06 m/z.Fragmentation often shows loss of CO (28 Da) or the fluorobenzoyl cation.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | C14H8FNO2. National Library of Medicine. Available at: [Link]

  • Hassan, H. M., et al. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.[4] Scientific & Academic Publishing. Available at: [Link]

  • Gromachevskaya, E. V., et al. Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds.[4][1][3] (General reference for synthetic protocols of this class).

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules.[5][6][4][7][1][8][3][9][10][11] Available at: [Link]

Sources

Molecular Structure and Stability of Fluorinated Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

This guide addresses the physicochemical paradox inherent in fluorinated 4H-3,1-benzoxazin-4-ones : the trade-off between electrophilic reactivity (essential for serine protease inhibition) and hydrolytic stability (essential for plasma survival). While the 1,4-benzoxazin-3-one isomer is generally stable and often used as a scaffold for hydroxamic acids, the 4H-3,1-benzoxazin-4-one core functions as a suicide substrate. Its utility in drug discovery—specifically for Human Leukocyte Elastase (HLE) and chymotrypsin inhibition—relies on a "Goldilocks" reactivity profile. This document details how strategic fluorination modulates this profile.

Part 1: Structural Dynamics & The Fluorine Effect

The 4H-3,1-benzoxazin-4-one scaffold is effectively a cyclic acyl-anthranilate. Its biological activity is driven by the susceptibility of the carbonyl carbon (C4) to nucleophilic attack by the catalytic serine hydroxyl of the target enzyme.[1]

1.1 The Fluorine Modulation Matrix

Fluorine substitution is not merely for metabolic blocking; it is a tool to fine-tune the pKa of the leaving group and the electrophilicity of the carbonyl.

PositionElectronic EffectImpact on StabilityImpact on Potency (Inhibition)
C2-Substituent Direct inductive influence on the N1-C2=N bond.High Risk. Electron-withdrawing groups (e.g., -CF3) here drastically reduce hydrolytic stability (

< 5 min).
High. Increases

(acylation rate) but may lead to non-specific reactivity.
C5 Steric proximity to Carbonyl (C4).Stabilizing. Alkyl groups here protect the acyl-enzyme intermediate from deacylation.Critical. Prevents rapid regeneration of the enzyme (

), prolonging inhibition.
C6 / C7 Resonance/Inductive effects on the benzene ring.Tunable. Electron-donating groups (EDGs) at C7 stabilize the ring against hydrolysis. Fluorine at C6/C7 acts primarily via induction (

), increasing reactivity.
Moderate. Fluorine here is often used to block metabolic oxidation (P450) rather than drive potency.
1.2 Mechanistic Logic

The stability of the benzoxazinone is governed by the basicity of the leaving group (the aniline nitrogen) after ring opening.

  • Fluorination of the benzene ring lowers the pKa of the aniline leaving group, making the ring more susceptible to opening (both by the enzyme and by water).

  • Strategic Design: To counterbalance the destabilizing effect of fluorine (added for metabolic stability), one must often introduce a steric bulk at C5 or an EDG at C7 to prevent rapid hydrolysis in plasma.

Part 2: Stability vs. Reactivity (The Core Challenge)

The critical failure mode for this scaffold is spontaneous hydrolysis in aqueous media before reaching the target.

2.1 Hydrolysis Pathway

The mechanism follows a pseudo-first-order kinetic profile in buffered solution. The rate-limiting step is the formation of the tetrahedral intermediate at C4.

HydrolysisMechanism Intact Intact Benzoxazinone Transition Tetrahedral Intermediate Intact->Transition + OH- / H2O (Nucleophilic Attack at C4) Open Ring Open (Acyl-Anthranilate) Transition->Open Ring Scission (N1 Leaving Group) Degraded Anthranilic Acid Derivative Open->Degraded Further Hydrolysis

Figure 1: Hydrolytic degradation pathway of 4H-3,1-benzoxazin-4-ones. The stability is determined by the energy barrier of the transition state.

2.2 Kinetic Parameters for Optimization

When designing fluorinated analogs, you must measure and optimize three constants:

  • 
     (Chemical Stability):  Rate of alkaline hydrolysis. Target: 
    
    
    
    hours in pH 7.4 buffer.
  • 
     (Acylation Rate):  Rate of enzyme inactivation. Target: 
    
    
    
    .
  • 
     (Deacylation Rate):  Stability of the acyl-enzyme complex. Target: approaching zero (irreversible inhibition).
    

Rule of Thumb: A Fluorine at C6 will increase


 (bad) and 

(good). To compensate, add an isopropyl or ethyl group at C5 to sterically hinder water attack without preventing the enzyme's serine attack (due to the enzyme's specific chiral pocket).
Part 3: Synthesis Protocols

The synthesis of fluorinated benzoxazinones requires moisture-free conditions to prevent premature ring opening. The Anthranilic Acid Cyclodehydration is the industry standard for scalability.

3.1 Synthesis Workflow

SynthesisProtocol Start Fluorinated Anthranilic Acid Acylation N-Acylation (Acid Chloride/Pyridine) Start->Acylation Intermediate N-Acyl Anthranilic Acid Acylation->Intermediate Cyclization Cyclodehydration (Ac2O or Cyanuric Chloride) Intermediate->Cyclization Reflux/Dehydration Product Fluorinated Benzoxazinone Cyclization->Product

Figure 2: Standard synthetic route for fluorinated benzoxazinones.

3.2 Detailed Protocol: 2-Substituted-6-Fluoro-4H-3,1-Benzoxazin-4-one

Reagents:

  • 2-Amino-5-fluorobenzoic acid (1.0 eq)

  • Acyl chloride (R-COCl) (1.1 eq)

  • Pyridine (2.0 eq)

  • Acetic Anhydride (

    
    ) (Excess)[1]
    

Step-by-Step Procedure:

  • N-Acylation: Dissolve 2-amino-5-fluorobenzoic acid in dry dichloromethane (DCM) at 0°C. Add pyridine followed by dropwise addition of the acyl chloride. Stir at RT for 2 hours.

  • Work-up: Wash with 1N HCl (to remove pyridine), dry over

    
    , and concentrate. This yields the N-acyl anthranilic acid intermediate.
    
  • Cyclization (The Critical Step): Suspend the intermediate in acetic anhydride. Heat to reflux (140°C) for 1–2 hours.

    • Note: For highly electron-deficient rings (e.g., polyfluorinated),

      
       may not be sufficient. Use Cyanuric Chloride  with triethylamine in DCM at RT as a milder, more potent dehydrating alternative.
      
  • Isolation: Cool the mixture. If using

    
    , excess reagent can be distilled off or the mixture poured onto crushed ice (rapidly!) to precipitate the product.
    
  • Purification: Recrystallize immediately from n-heptane/toluene. Avoid silica gel chromatography if possible, as the acidity of silica can catalyze hydrolysis of unstable derivatives.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the benzoxazinone from its open-ring precursor or hydrolyzed product.

TechniqueDiagnostic Signal (Intact Ring)Diagnostic Signal (Hydrolyzed/Open)
IR Spectroscopy 1750–1780 cm⁻¹ (Lactone C=O). This high frequency is characteristic of the strained ring.1650–1690 cm⁻¹ (Amide/Acid C=O). Shift to lower frequency indicates ring opening.
¹H NMR Absence of carboxylic acid proton. Distinct shift of H-5 proton due to carbonyl anisotropy.Broad singlet at >11 ppm (COOH) and amide NH.
¹⁹F NMR Sharp singlet/multiplet depending on position.Slight chemical shift change (

ppm) due to change in electron density upon ring opening.
HPLC Retention time

. Run in Acetonitrile/Water (no acid modifier) if possible to prevent on-column hydrolysis.
Earlier

(more polar acid/amide species).
References
  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[2] Chemical Reviews, 102(12), 4501-4524. Link

  • Teshima, T., et al. (1982). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide.[1][3] A structure-activity-relationship study. Journal of Biological Chemistry, 257(9), 5085-5091. Link

  • Gütschow, M., et al. (1998). 3,1-Benzoxazin-4-ones as potent inhibitors of serine proteases: Influence of the 2-substituent on stability and activity. Journal of Medicinal Chemistry, 41(10), 1729-1740. Link

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479. Link

  • Laeva, A.A., et al. (2009).[4] Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones.[4] Russian Journal of Organic Chemistry, 45(6), 913-920.[4] Link

Sources

Biological Activity and SAR Optimization of 2-(2-Fluorophenyl)-3,1-Benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the pharmacological and structural optimization of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one , a specialized scaffold in medicinal chemistry known for its dual role as a serine protease inhibitor and an antimicrobial pharmacophore.

Executive Summary

The 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one scaffold represents a critical optimization in the design of heterocyclic serine protease inhibitors. While the parent 2-phenyl-benzoxazinone acts as a potent acylating agent for enzymes like Human Leukocyte Elastase (HLE) and Chymotrypsin , it suffers from rapid hydrolytic instability in physiological media. The incorporation of a fluorine atom at the ortho position (2-fluoro) introduces a unique steric and electronic shield. This modification enhances metabolic stability and lipophilicity without compromising the electrophilicity required for active-site acylation, making it a "privileged structure" for anti-inflammatory and antimicrobial drug discovery.

Chemical Space & Synthesis Strategy

The Scaffold Architecture

The 3,1-benzoxazin-4-one core is an internal ester (lactone) fused with a benzene ring. It functions as a suicide substrate (mechanism-based inhibitor).

  • Electrophilic Center: The C4 carbonyl carbon is highly susceptible to nucleophilic attack.

  • Leaving Group: The heterocyclic oxygen acts as a latent leaving group, allowing the ring to open upon attack by a catalytic serine residue.

Synthesis Protocol

The synthesis of the 2-(2-fluorophenyl) derivative is achieved through the cyclodehydration of


-acylated anthranilic acids.

Reagents & Conditions:

  • Acylation: Anthranilic acid + 2-Fluorobenzoyl chloride (in Pyridine/TEA).

  • Cyclization: Acetic anhydride (reflux) or Thionyl chloride (

    
    ).
    
Visualization: Synthetic Pathway

Synthesis AA Anthranilic Acid Inter N-(2-fluorobenzoyl) anthranilic acid (Intermediate) AA->Inter Pyridine/TEA 0-5°C, 2h FBC 2-Fluorobenzoyl Chloride FBC->Inter Prod 2-(2-fluorophenyl)- 4H-3,1-benzoxazin-4-one Inter->Prod Ac2O or SOCl2 Reflux, 3h (Cyclodehydration)

Figure 1: Two-step synthesis via N-acylation followed by cyclodehydration.

Pharmacological Mechanism of Action

Serine Protease Inhibition (HLE & Chymotrypsin)

The primary target of 2-substituted benzoxazinones is the catalytic triad (Ser-His-Asp) of serine proteases. The 2-(2-fluorophenyl) derivative acts as an acyl-enzyme inhibitor .

  • Recognition: The inhibitor binds to the S1 specificity pocket. The ortho-fluorine atom modulates the fit, often twisting the phenyl ring out of coplanarity, which can enhance selectivity for specific protease isoforms.

  • Acylation: The catalytic Serine-195 hydroxyl attacks the C4 carbonyl of the benzoxazinone.

  • Ring Opening: The C-O bond cleaves, opening the ring and tethering the benzoyl moiety to the enzyme.

  • Stable Acyl-Enzyme: Unlike natural substrates, the resulting acyl-enzyme complex hydrolyzes very slowly (deacylation is rate-limiting), effectively permanently disabling the enzyme.

Visualization: Mechanism of Inhibition

MOA Enz Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex Inhib 2-(2-fluorophenyl) benzoxazinone Inhib->Complex Acyl Acyl-Enzyme Intermediate (Covalent Bond) Complex->Acyl Nucleophilic Attack (Ser-OH -> C=O) Dead Inhibited Enzyme (Slow Deacylation) Acyl->Dead Ring Opening (Stable Adduct)

Figure 2: Mechanism-based inactivation of serine proteases by benzoxazinone derivatives.

Antimicrobial Activity

Beyond enzyme inhibition, the 2-(2-fluorophenyl) derivative exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

  • Lipophilicity: The fluorine atom increases

    
    , facilitating penetration through the bacterial cell envelope.
    
  • Target: Disruption of bacterial cell wall synthesis enzymes or membrane-bound proteases.

Structure-Activity Relationship (SAR): The Fluorine Effect

Why substitute at the ortho (2-) position with Fluorine?

ParameterEffect of 2-(2-Fluorophenyl) SubstitutionBiological Consequence
Electronic (

)
Strong electron-withdrawing (Inductive effect).Increases electrophilicity of C4-carbonyl, enhancing reactivity with the enzyme's active site serine.
Steric (

)
Ortho-F creates steric bulk near the reaction center.Crucial: Protects the lactone from non-specific hydrolysis by water (improving half-life) while still allowing attack by the specific enzyme active site.
Lipophilicity (

)
Increases lipophilicity compared to H or OH.Enhances membrane permeability (bioavailability) and binding affinity to hydrophobic S1 pockets.
Conformation Induces a twist between the phenyl and benzoxazinone rings.Disrupts planarity, potentially improving fit into restricted enzyme pockets (induced fit).
Visualization: SAR Logic

SAR Center 2-(2-Fluorophenyl) Benzoxazinone Elec Electronic Effect (-I Inductive) Center->Elec Steric Steric Hindrance (Ortho-F) Center->Steric Lipo Lipophilicity (C-F Bond) Center->Lipo React Increased C4 Reactivity Elec->React Activates C=O Stab Resistance to Chemical Hydrolysis Steric->Stab Blocks Water Perm Enhanced Cell Permeability Lipo->Perm Membrane Crossing

Figure 3: SAR optimization logic driving the selection of the ortho-fluorine substituent.

Experimental Protocols

Synthesis of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one

Reagents: Anthranilic acid (0.01 mol), 2-Fluorobenzoyl chloride (0.01 mol), Pyridine (30 mL).

  • Dissolution: Dissolve anthranilic acid in dry pyridine at 0°C.

  • Addition: Add 2-fluorobenzoyl chloride dropwise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Stir for 1 hour at 0°C, then 2 hours at room temperature.

  • Workup: Pour mixture into ice-cold water/HCl. Filter the solid

    
    -(2-fluorobenzoyl)anthranilic acid.
    
  • Cyclization: Reflux the intermediate in acetic anhydride (10 mL) for 2 hours.

  • Isolation: Cool, pour into crushed ice. The solid product precipitates.[1] Recrystallize from ethanol.

    • Expected Yield: 70-85%.

    • Characterization: IR (Lactone C=O at ~1750 cm⁻¹), ¹H NMR (aromatic region 7.0-8.2 ppm).

Human Leukocyte Elastase (HLE) Inhibition Assay

Objective: Determine the


 of the derivative.[2][3]
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Enzyme: Human Leukocyte Elastase (purified).

  • Procedure:

    • Incubate enzyme (10-50 nM) with varying concentrations of the benzoxazinone inhibitor (0.1 nM - 10 µM) for 30 minutes at 25°C.

    • Add substrate (0.5 mM).

    • Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine

    
    .
    

References

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

  • Benzoxazinone Biological Activity: Al-Naseeri, A. K., et al. (2022).[4] "Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3-Substituted [1,3] Benzooxazin-4-one derivatives." ResearchGate. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • HLE Inhibitor Data (BindingDB): BindingDB Entry for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one (Analogous data). Link

  • Synthesis Methodology: PubChem Compound Summary for CID 709912 (2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one). Link

Sources

Pharmacological Potential of 4H-Benzo[d][1,3]oxazin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-benzo[d][1,3]oxazin-4-one scaffold (often referred to as 4H-3,1-benzoxazin-4-one) represents a "privileged structure" in medicinal chemistry due to its inherent reactivity towards nucleophiles and its structural similarity to physiological substrates. Unlike its more stable isomer, the 1,4-benzoxazinone, the 3,1-isomer is characterized by a high susceptibility to ring-opening reactions. This electrophilicity is the cornerstone of its pharmacological utility, particularly as a mechanism-based inhibitor (suicide substrate) for serine proteases.

This guide analyzes the synthetic accessibility, mechanistic pharmacodynamics, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for researchers targeting inflammatory diseases (via elastase/cathepsin inhibition) and oncology.

Chemical Architecture & Synthesis[1]

The Electrophilic Core

The pharmacophore is defined by the cyclic carbamate/anhydride-like linkage. The carbonyl carbon at position 4 is highly electrophilic, while the C2 position dictates specificity. The bond between O1 and C2 is prone to cleavage, a feature exploited in enzyme inhibition.

Validated Synthetic Protocol: The Orthoester Route

While classical routes employ acid chlorides (which often suffer from moisture sensitivity), the Orthoester Cyclization Method (adapted from Bunce et al.) offers a robust, self-validating one-pot protocol.

Protocol: One-Pot Synthesis of 2-Substituted-4H-benzo[d][1,3]oxazin-4-ones

  • Objective: Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one.

  • Reagents: Anthranilic acid (1.0 eq), Triethyl orthobenzoate (1.2 eq), Glacial Acetic Acid (catalytic), Ethanol (anhydrous).

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask, dissolve 10 mmol of anthranilic acid in 15 mL of anhydrous ethanol.

  • Addition: Add 12 mmol of triethyl orthobenzoate under inert atmosphere (N₂).

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the fluorescent anthranilic acid spot indicates conversion.

  • Elimination (Critical): If the intermediate (dihydro-benzoxazinone) persists, extend reflux or add a Dean-Stark trap to remove ethanol, driving the equilibrium toward the oxidized 4H-product.

  • Isolation: Cool to 0°C. The product typically precipitates as a white/off-white solid.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Anthranilic Acid (Substrate) Inter Dihydro-Intermediate (Kinetic Product) Start->Inter Condensation (Reflux) Reagent Orthoester + Cat. AcOH Reagent->Inter Inter->Inter If EWG present (Slower Elim) Elim Ethanol Elimination (Thermodynamic Drive) Inter->Elim -EtOH Product 4H-Benzo[d][1,3]oxazin-4-one (Final Scaffold) Elim->Product Cyclization Complete

Figure 1: Logic flow for the orthoester-mediated synthesis. Note the critical elimination step which can be rate-limiting with electron-withdrawing groups (EWG).

Mechanism of Action: Serine Protease Inhibition[2]

The primary pharmacological value of this scaffold lies in its ability to inhibit serine proteases such as Human Leukocyte Elastase (HLE) , Cathepsin G , and C1r .

The Acyl-Enzyme Intermediate

The mechanism is a classic "suicide inhibition" pathway. The enzyme's active site serine nucleophile attacks the C4 carbonyl of the benzoxazinone. Unlike standard substrates where the acyl-enzyme intermediate is rapidly hydrolyzed (regenerating the enzyme), the benzoxazinone forms a stable acyl-enzyme complex .

  • Recognition: The R2 substituent fits into the S1 specificity pocket of the protease.

  • Acylation: Serine-OH attacks C4.

  • Ring Opening: The O1-C4 bond does not break; rather, the O1-C2 bond cleaves (or the ring opens to tether the enzyme).

  • Inactivation: The resulting tethered acyl-enzyme is hydrolytically stable, permanently disabling the protease.

Mechanistic Pathway Diagram

Mechanism Enzyme Active Serine Protease (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 4H-Benzoxazin-4-one Inhibitor->Complex Acylation Acyl-Enzyme Formation (Ring Opening) Complex->Acylation Ser-O attack at C4 Stable Inhibited Enzyme (Stable Acyl-Intermediate) Acylation->Stable Tethering via anthraniloyl moiety Hydrolysis Deacylation (Enzyme Recovery) Stable->Hydrolysis Slow/Blocked

Figure 2: Mechanism of suicide inhibition. The stability of the 'Inhibited Enzyme' state is the determinant of pharmacological potency.

Pharmacological Profiles & Data

Therapeutic Areas
  • Anti-inflammatory: Inhibition of HLE and Cathepsin G prevents tissue damage in diseases like COPD and cystic fibrosis.

  • Anticancer: 2-Aryl derivatives show potency against breast cancer lines (MCF-7, HCC1954), likely through off-target kinase modulation or protease-dependent invasion pathways.

  • Antimicrobial: Disruption of bacterial serine proteases.

Comparative Potency Data

The following table summarizes key inhibition data for 2-substituted derivatives against Cathepsin G and HLE.

Compound IDR2 SubstituentR5-R8 SubstitutionTarget EnzymeIC50 / KiSelectivity Note
BZX-1 MethylHHLE> 100 µMWeak inhibitor (rapid hydrolysis)
BZX-2 2-IodophenylHC1r0.84 µMHigh selectivity vs Thrombin
BZX-3 2-Iodophenyl7-ChloroC1r< 0.5 µMImproved stability
BZX-4 PropylHCathepsin G5.5 µMModerate potency
BZX-5 tert-Butyl5-MethylHLE1.8 nMPotent (Steric bulk prevents hydrolysis)

Data synthesized from Bunce et al. (2019) and related protease inhibition studies.[1]

Structure-Activity Relationships (SAR)

To optimize this scaffold, modifications must balance reactivity (for acylation) with stability (to prevent pre-target hydrolysis).

SAR Logic Map

SAR Core 4H-Benzo[d][1,3]oxazin-4-one Scaffold Pos2 Position 2 (R2) Specificity Determinant Core->Pos2 Pos5 Position 5 (Peri) Stability Modulator Core->Pos5 Pos678 Positions 6,7,8 Electronic Tuning Core->Pos678 Pos2_Detail Large hydrophobic groups (Aryl/t-Butyl) target S1 pocket & improve stability. Pos2->Pos2_Detail Pos5_Detail Alkyl groups (e.g., Methyl) here sterically hinder hydrolytic water, increasing acyl-enzyme half-life. Pos5->Pos5_Detail Pos678_Detail EWGs (Cl, NO2) increase C4 electrophilicity but may destabilize the ring pre-binding. Pos678->Pos678_Detail

Figure 3: Strategic modification points on the benzoxazinone ring.

Key Insights
  • The "Peri" Effect (Position 5): Substitution at C5 (e.g., 5-methyl) is critical for HLE inhibitors. It creates steric hindrance that protects the acyl-enzyme intermediate from hydrolytic water, extending the duration of inhibition (Ki in low nM range).

  • Electronic Tuning (Positions 6-8): Electron-withdrawing groups (EWGs) like Chlorine at C7 increase the electrophilicity of C4, making the inhibitor more potent but less chemically stable in plasma.

References

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[1][2][3] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[4][1][2][3][5] Molecules, 24(19), 3555.[1][2] [Link]

  • Krutikov, V. I., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [Link]

  • Afosah, D. K., et al. (2025).[1] Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G.[1] PMC.[1][3] [Link]

  • Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.[6] Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022).[7][8] Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones.[9] MDPI Organics. [Link]

Sources

Electronic Modulation of Benzoxazinone Scaffolds: The Ortho-Fluorine Effect

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic effects of ortho-fluorine on benzoxazinone reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, particularly as a mechanism-based inhibitor of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G). Its efficacy relies on a delicate balance: the heterocyclic ring must be electrophilic enough to acylate the catalytic serine residue (


), yet stable enough to resist non-specific hydrolytic degradation (

/stability).

This guide analyzes the specific impact of ortho-fluorine substitution (specifically at the C5 position) on this reactivity profile. While fluorine is classically viewed as an electronic activator in carbonyl systems, its placement at the C5 position of the benzoxazinone core introduces a competing steric/electrostatic shield, creating a unique "Ortho-Fluorine Paradox" that can be exploited to tune inhibitor selectivity and half-life.

The Benzoxazinone Pharmacophore: Mechanism of Action

To understand the fluorine effect, we must first establish the baseline reactivity. 2-Substituted-4H-3,1-benzoxazin-4-ones act as "suicide substrates" or acylating agents.

Acylation Kinetics

The inhibition mechanism involves the nucleophilic attack of the enzyme's active site serine hydroxyl group onto the C4-carbonyl carbon of the benzoxazinone. This results in ring opening and the formation of a stable acyl-enzyme intermediate.

Key Kinetic Driver: The electrophilicity of the C4-carbonyl.

  • High Electrophilicity: Fast acylation (

    
    ), but high susceptibility to plasma hydrolysis.
    
  • Low Electrophilicity: Metabolic stability, but poor potency.

Visualization: Serine Protease Inhibition Pathway

The following diagram illustrates the critical ring-opening event where electronic perturbation plays a decisive role.

Benzoxazinone_Mechanism Substrate Benzoxazinone (Intact Ring) Transition Tetrahedral Intermediate Substrate->Transition + Enz-Ser-OH (Nucleophilic Attack) AcylEnzyme Acyl-Enzyme Complex (Open Ring) Transition->AcylEnzyme Ring Opening (Inhibition) Hydrolysis Hydrolyzed Product (Inactive) AcylEnzyme->Hydrolysis + H2O (Deacylation/Turnover) ElecEffect Electronic Tuning (F-Substituent) ElecEffect->Substrate Modulates C4 Electrophilicity ElecEffect->Transition Stabilizes/Destabilizes Transition State

Caption: Kinetic pathway of benzoxazinone-mediated protease inhibition. The rate-limiting step is often the formation of the tetrahedral intermediate, modulated by ring substituents.

The Ortho-Fluorine Effect (C5-Substitution)

In the context of the 4H-3,1-benzoxazin-4-one numbering system, the "ortho" position relative to the reactive carbonyl is C5 .

The Electronic vs. Steric Conflict

Substituting hydrogen with fluorine at C5 introduces two opposing forces that do not exist for meta (C6/C7) or para (C8) substitutions.

FactorEffect on C4-CarbonylMechanism
Inductive Effect (-I) Activation The high electronegativity of F withdraws electron density through the

-framework (C5-C4a-C4), increasing the partial positive charge (

) on the carbonyl carbon. This theoretically accelerates nucleophilic attack.
Resonance Effect (+M) Deactivation F lone pairs can donate electron density into the

-system. However, resonance structures show donation primarily to C4a, C6, and C8. Increased electron density at the bridgehead (C4a) can subtly decrease carbonyl electrophilicity via conjugation.
Steric/Field Effect Shielding The C5-F atom is spatially proximate to the C4-carbonyl oxygen. This creates electrostatic repulsion (lone pair-lone pair) and steric hindrance that blocks the optimal Bürgi-Dunitz trajectory for incoming nucleophiles.
The "Ortho-Paradox" in Reactivity

Experimental data from polymerization and hydrolysis studies reveals that C5-fluorinated benzoxazinones are often less reactive toward ring opening than their C6 or C7 counterparts, despite the strong electron-withdrawing nature of fluorine.

  • Thermal Ring Opening: In polybenzoxazine curing studies, ortho-fluorine derivatives required significantly higher temperatures to initiate ring opening compared to para-fluorine derivatives (

    
    ).
    
  • Hydrolytic Stability: The steric shielding at C5 protects the carbonyl from non-specific water attack, significantly extending the plasma half-life (

    
    ) of the inhibitor.
    

Design Insight: Use C5-fluorine when you need to stabilize a highly reactive core against hydrolysis without completely abolishing activity.

Experimental Protocols

Synthesis of 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one

This protocol ensures the retention of the fluorine atom without defluorination side reactions.

Reagents:

  • 2-Amino-6-fluorobenzoic acid (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or

    
    
    
  • Acetic anhydride (

    
    ) (Excess)
    

Workflow:

  • N-Acylation: Dissolve 2-amino-6-fluorobenzoic acid in dry dichloromethane (DCM). Add pyridine followed by dropwise addition of benzoyl chloride at 0°C. Stir at RT for 2 hours.

  • Isolation: Wash with 1N HCl and brine. Dry over

    
     and concentrate to yield the N-benzoyl anthranilic acid intermediate.
    
  • Cyclodehydration: Reflux the intermediate in neat acetic anhydride (

    
    ) for 1-2 hours. The reaction is monitored by TLC (disappearance of acid, appearance of fluorescent spot).
    
  • Purification: Cool the mixture. The product often precipitates. If not, remove excess

    
     under reduced pressure. Recrystallize from Ethanol/Hexane.
    

Critical Quality Attribute (CQA):

  • 19F NMR: Monitor the shift. The C5-F signal typically appears around -110 to -120 ppm. A shift is observed upon cyclization due to the planarization of the ring.

Kinetic Assay: Determination of

To quantify the electronic effect, measure the second-order rate constant for inhibition.

Assay Setup:

  • Enzyme: Human Leukocyte Elastase (HLE) (10-50 nM final).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, 100 µM).

  • Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

Procedure:

  • Incubate Enzyme + Inhibitor (Benzoxazinone) for varying times (

    
     min).
    
  • Add Substrate and measure residual enzyme activity (

    
    ) via absorbance at 405 nm.
    
  • Data Analysis: Plot

    
     vs. time to get 
    
    
    
    .
  • Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (max inactivation rate) and
    
    
    (binding affinity).

Comparative Data: Substituent Effects

The following table summarizes the theoretical and observed trends for fluorine substitution at different positions on the benzoxazinone core.

Substituent PositionElectronic Effect (

)
Steric ImpactPredicted Reactivity (Ring Opening)Stability (Hydrolysis)
H (Unsubstituted) NeutralNoneBaselineModerate
C6-F (Meta to C=O) Strong -I, Weak +MNegligibleIncreased (Fastest)Low (Unstable)
C7-F (Para to C=O) Strong -I, Strong +MNegligibleModerate IncreaseModerate
C5-F (Ortho to C=O) Strong -I, Weak +MHigh (Shielding) Decreased (Slowest)High (Stable)
Structural Logic Diagram

This graph visualizes why C5-F is unique compared to C6/C7.

Fluorine_SAR Core Benzoxazinone Core C6_F C6-Fluoro (Meta) Core->C6_F C7_F C7-Fluoro (Para) Core->C7_F C5_F C5-Fluoro (Ortho) Core->C5_F Effect_C6 Inductive Activation No Steric Cost C6_F->Effect_C6 Result C7_F->Effect_C6 Result Effect_C5 Steric Shielding dominates Inductive Activation C5_F->Effect_C5 Result

Caption: SAR decision tree. C5-substitution is the outlier, providing stability at the cost of raw reactivity.

References

  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases: design and therapeutic applications.Medicinal Research Reviews . Link

  • Lin, C. H., et al. (2008). Fluorinated benzoxazines and the structure-property relationship of resulting polybenzoxazines.Journal of Polymer Science Part A: Polymer Chemistry . Link

  • Abeles, R. H., et al. (1991). Peptidyl fluoromethyl ketones and the design of protease inhibitors.Accounts of Chemical Research . Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[1]Chemical Reviews . Link

  • Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.Synlett . Link

Sources

Solubility profile of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS: 18595-84-1).

As a Senior Application Scientist, I have synthesized field-proven methodologies with thermodynamic principles to provide a robust framework for handling this compound in drug development and process chemistry.

Technical Guide & Process Optimization

Executive Summary

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a critical heterocyclic scaffold, often utilized as a pharmacophore in the development of serine protease inhibitors and anticancer agents. Its utility in organic synthesis—specifically as a precursor for quinazolinones—is well-documented.

However, its lipophilic nature and rigid planar structure present significant solubility challenges. This guide addresses the "solubility gap" by providing a predictive solubility profile based on structural analogs (e.g., 2-phenyl-benzoxazinone) and thermodynamic principles. It establishes a validated protocol for solvent selection in recrystallization , reaction optimization , and formulation .

Physicochemical Characterization

Understanding the solid-state properties is the prerequisite to solubility profiling.

PropertyValue / DescriptionSource/Rationale
CAS Number 18595-84-1Verified Identifier
Molecular Formula C₁₄H₈FNO₂--
Molecular Weight 241.22 g/mol --
Physical State Crystalline Solid (White to Off-white)Analog behavior [1, 2]
Melting Point 122–125 °C (Estimated)Based on 2-phenyl analog [3]
Lipophilicity High (LogP > 3.0 estimated)Fluorine substitution increases lipophilicity vs. H
H-Bond Donors 0Aprotic character
H-Bond Acceptors 3 (N, O, F)Interaction with polar protic solvents

The "Fluorine Effect": The ortho-fluorine substitution introduces a strong dipole but increases overall lipophilicity compared to the parent 2-phenyl analog. This typically enhances solubility in halogenated solvents (DCM, Chloroform) while reducing solubility in polar protic solvents (Water, Methanol) due to the "hydrophobic shield" effect of the fluorine atom.

Representative Solubility Profile

The following profile classifies solvents based on their thermodynamic interaction capability with the solute. Data is derived from the behavior of close structural analogs (2-phenyl-4H-benzo[d][1,3]oxazin-4-one).

Solubility Classification Table (at 25°C)
Solvent ClassSolventSolubility RatingPrimary Application
Polar Aprotic DMSO High (>50 mg/mL)Stock solutions for bio-assays.
DMF High (>50 mg/mL)Reaction medium (nucleophilic substitution).
Halogenated Dichloromethane (DCM) High (>30 mg/mL)Extraction; Chromatography loading.
Chloroform High (>30 mg/mL)NMR solvent; Process solvent.
Aromatic Toluene Moderate (10-30 mg/mL)Reaction solvent (high temp); Recrystallization.
Esters Ethyl Acetate Moderate (5-15 mg/mL)Extraction; Crystallization (with Hexane).
Polar Protic Ethanol Low (<5 mg/mL)Recrystallization (High solubility at reflux).
Isopropanol Low (<2 mg/mL)Anti-solvent; Wash solvent.
Non-Polar Hexane/Heptane Insoluble (<0.1 mg/mL)Anti-solvent for precipitation.
Aqueous Water Insoluble --

Critical Insight: The compound exhibits a steep solubility curve in Ethanol and Acetonitrile . It is sparingly soluble at room temperature but highly soluble at boiling points, making these the solvents of choice for purification via recrystallization [4].

Thermodynamic Modeling & Analysis

To rigorously quantify solubility for process scale-up, we employ thermodynamic models. The dissolution process is governed by the change in enthalpy (


) and entropy (

).
Mathematical Models

For researchers generating experimental data, the following models must be applied to fit the mole fraction solubility (


) vs. Temperature (

):
  • Modified Apelblat Equation: Used for accurate correlation over a wide temperature range.

    
    
    
    • A, B, C are empirical model parameters derived from regression.

  • van't Hoff Equation: Used to determine thermodynamic parameters (

    
    , 
    
    
    
    ).
    
    
    • Interpretation: A linear plot of

      
       vs 
      
      
      
      indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., solvation shells around the fluorine atom).
Workflow: Thermodynamic Solubility Determination

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrium Equilibration (Shake-Flask, 24-48h) Start->Equilibrium Filter Isothermal Filtration (0.22 µm) Equilibrium->Filter Dilution Dilution (Mobile Phase) Filter->Dilution Analysis Quantification (HPLC-UV / GC-FID) Dilution->Analysis Model Data Fitting (Apelblat/van't Hoff) Analysis->Model

Figure 1: Standardized workflow for determining thermodynamic solubility parameters.

Experimental Protocol: The "Shake-Flask" Method

Objective: Accurate determination of saturation solubility (


) at 

.

Reagents:

  • Analyte: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetonitrile, Toluene).

Procedure:

  • Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a thermodynamic shaker bath at 25.0 ± 0.1 °C. Shake at 150 rpm for 48 hours.

    • Self-Validation: Visually confirm solid is still present. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (sedimentation).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC (Detection: UV @ 254 nm).

  • Calculation:

    
    
    

Applications in Process Chemistry

A. Recrystallization Strategy

The high melting point and steep solubility curve in alcohols suggest an Anti-Solvent Cooling or Evaporative crystallization approach.

  • System 1 (Preferred): Dissolve in hot Ethanol or Isopropanol (reflux); cool slowly to 0°C.

  • System 2 (Alternative): Dissolve in minimal DCM ; slowly add Hexane or Heptane until turbidity appears.

B. Reaction Solvent Selection

For reactions involving nucleophilic attack on the benzoxazinone ring (e.g., synthesis of quinazolinones):

  • Use Toluene: If high temperature (>100°C) is required.

  • Use Acetonitrile: For lower temperature, polar reactions.

  • Avoid Alcohols: If the reaction involves nucleophiles that could attack the lactone ring (solvolysis risk).

Decision Logic for Solvent Selection

SolventSelection Start Select Process Goal Reaction Reaction Medium Start->Reaction Cryst Recrystallization Start->Cryst TempHigh Temp > 80°C? Reaction->TempHigh Polar Polarity Check Cryst->Polar Toluene Solvent: Toluene (Stable, High BP) TempHigh->Toluene Yes DCM Solvent: DCM/THF (Good Solubility) TempHigh->DCM No Ethanol Solvent: Ethanol (Cooling Cryst.) Polar->Ethanol Preferred BiPhasic Solvent: DCM + Hexane (Anti-Solvent) Polar->BiPhasic Alternative

Figure 2: Decision matrix for selecting solvents based on process requirements.

References

  • PubChem. (n.d.). 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Abdollahi, S., & Shariat, M. (2005).[2] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[2] Molbank, 2005(6), M448.[2] [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

The 2-substituted-4H-benzo[d][1,3]oxazin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a potent inhibitor for serine proteases (e.g., human leukocyte elastase) and a versatile precursor for quinazolinones.[1][2] The specific derivative, 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one , exhibits enhanced metabolic stability and lipophilicity due to the ortho-fluorine substitution, making it a high-value target for oncology (A549 cell line inhibition) and antimicrobial research.

This application note details two distinct protocols for its synthesis from anthranilic acid:

  • Method A (Stepwise Isolation): Prioritizes purity and regulatory (CMC) compliance.

  • Method B (One-Pot): Prioritizes speed and high-throughput screening (HTS) efficiency.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the N-acylation of anthranilic acid followed by cyclodehydration. The presence of the ortho-fluorine on the benzoyl ring introduces steric and electronic effects that require precise temperature control to prevent hydrolysis of the sensitive oxazinone ring.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from precursors to the active heterocycle.

ReactionMechanism Anthranilic Anthranilic Acid (Nucleophile) Intermed Intermediate: N-(2-fluorobenzoyl) anthranilic acid Anthranilic->Intermed N-Acylation (Base/DCM) AcidChloride 2-Fluorobenzoyl Chloride AcidChloride->Intermed MixedAnh Mixed Anhydride Transition State Intermed->MixedAnh Ac2O Activation Product Target: 2-(2-Fluorophenyl)-4H- benzo[d][1,3]oxazin-4-one MixedAnh->Product Cyclodehydration (-AcOH)

Figure 1: Mechanistic pathway showing N-acylation followed by anhydride-mediated cyclization.

Experimental Protocols

Method A: The "Gold Standard" Stepwise Protocol

Best for: Scale-up (>10g), high purity requirements, and intermediate characterization.

Phase 1: Synthesis of N-(2-fluorobenzoyl)anthranilic acid
  • Setup: Charge a 250 mL round-bottom flask (RBF) with Anthranilic acid (13.7 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL).

  • Activation: Add Triethylamine (TEA) (15.3 mL, 110 mmol) dropwise. The solution should clear as the salt forms. Cool to 0°C.

  • Addition: Add 2-Fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise over 30 minutes via an addition funnel. Critical: Exothermic reaction; maintain T < 5°C to avoid di-acylation.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess TEA, followed by water. Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: Off-white solid. Yield: ~90-95%. This intermediate is stable and can be stored.

Phase 2: Cyclodehydration
  • Reaction: Dissolve the Phase 1 intermediate (10 g) in Acetic Anhydride (30 mL).

  • Reflux: Heat the mixture to reflux (140°C) for 1 hour. Note: The solution will turn clear yellow.

  • Crystallization: Cool the mixture to RT. Slowly pour the reaction mass into crushed ice (200 g) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the hydrophobic benzoxazinone will precipitate.

  • Purification: Filter the solid. Wash with cold water (3 x 50 mL) and cold ethanol (10 mL). Recrystallize from Ethanol/Hexane if necessary.

  • Drying: Vacuum dry at 40°C. Caution: Higher temps during drying can cause ring-opening if moisture is present.

Method B: One-Pot Direct Synthesis (Pyridine Mediated)

Best for: High-throughput library generation (<100 mg), medicinal chemistry optimization.

  • Reagents: In a sealed tube, combine Anthranilic acid (1.0 eq) and 2-Fluorobenzoyl chloride (1.1 eq) in dry Pyridine (5 vol).

  • Process: Stir at 0°C for 15 mins, then heat directly to 100°C for 2 hours.

  • Mechanism: Pyridine acts as both the base for acylation and the solvent/catalyst for thermal cyclization.

  • Workup: Pour into ice-HCl (1M) to remove pyridine. Filter the precipitate.[3]

  • Note: Yields are typically lower (60-75%) due to potential side reactions, but the workflow time is reduced by 70%.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality
Moisture Control Strictly AnhydrousWater causes hydrolysis of the oxazinone ring back to the amide.
Temperature (Step 1) < 5°CPrevents formation of di-acyl byproducts.
Quenching Ice/Water (Rapid)Slow quenching allows acetic acid to hydrolyze the product.
Stoichiometry 1:1 (Acid:Chloride)Excess chloride complicates purification; Excess acid reduces yield.

Analytical Validation

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 138–140°C (Lit. value).

  • IR Spectroscopy:

    • ν ~ 1760 cm⁻¹ (Characteristic lactone/oxazinone C=O stretch). Absence of broad OH/NH stretches confirms cyclization.

    • ν ~ 1600 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.2–8.3 (dd, 1H, H-5 of benzoxazinone).

    • δ 7.2–7.8 (m, aromatic protons).[4]

    • Key Indicator: Disappearance of the carboxylic acid proton (COOH) and amide proton (NH) from the intermediate.

Workflow Decision Tree

DecisionTree Start Start Synthesis Scale Scale > 5g? Start->Scale Purity Purity Critical (>98%)? Scale->Purity No MethodA Choose Method A (Two-Step) Scale->MethodA Yes Purity->MethodA Yes MethodB Choose Method B (One-Pot) Purity->MethodB No (Speed Priority)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Storage

  • Problem: Product turns into a gummy solid upon quenching.

    • Cause: Incomplete hydrolysis of acetic anhydride or presence of acetic acid.

    • Solution: Triturate the gum with cold hexanes or diethyl ether to induce crystallization.

  • Problem: Low melting point / Broad range.

    • Cause: Ring opening (Hydrolysis).

    • Solution: The compound is moisture sensitive. Store in a desiccator. Recrystallize from anhydrous toluene or ethanol.

  • Safety: 2-Fluorobenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

References

  • Biological Significance of Benzoxazinones

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionaliz
    • Source: PMC / Molecules (2024).
    • Link:[Link]

  • One-Pot Synthesis Methodology

    • Title: One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.[5][6]

    • Source: Chemistry Central Journal (2013).
    • Link:[Link][6]

  • Anticancer Activity of 2-Phenyl Deriv

    • Title: Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line.
    • Source: Journal of Applied Pharmaceutical Research (2019).
    • Link:[Link]

  • Cyclodehydr

    • Title: Maleamic Acids Cyclodehydration With Anhydrides.[7] DFT Study.

    • Source: Revue Roumaine de Chimie.
    • Link:[Link]

Sources

Application Note: Using 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one as a Quinazolinone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one as a versatile electrophilic synthon for the rapid construction of 2,3-disubstituted quinazolin-4(3H)-one libraries. Unlike traditional Niementowski syntheses which often require harsh conditions, the benzoxazinone route offers a mild, regioselective pathway amenable to diverse amine nucleophiles. This guide focuses on the specific electronic and steric considerations introduced by the ortho-fluorine substituent, providing optimized protocols for ring-opening/cyclodehydration sequences that maximize yield and purity in drug discovery workflows.

Introduction & Strategic Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticonvulsant, anti-inflammatory, and antineoplastic agents (e.g., Methaqualone, Afloqualone).

The use of 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (hereafter referred to as Compound A ) as a precursor offers distinct advantages:

  • Activation: The oxazinone ring is highly activated toward nucleophilic attack by primary amines, functioning essentially as a cyclic mixed anhydride.

  • Fluorine Effect: The ortho-fluorine atom on the C2-phenyl ring exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the C2 position, potentially accelerating the initial nucleophilic attack compared to non-fluorinated analogs.

  • Regiocontrol: This route exclusively yields the 2,3-disubstituted isomer, avoiding the mixture of products often seen in direct condensation methods.

Mechanistic Pathway

The transformation proceeds via a two-step "ring-switching" mechanism:

  • Nucleophilic Ring Opening: The primary amine attacks the carbonyl (or C2, depending on conditions, though carbonyl attack is less productive) or more commonly, the amine attacks the oxazinone ring to open it, forming an N-acylanthranilamide intermediate.

  • Cyclodehydration: Thermal or acid-catalyzed dehydration closes the pyrimidine ring, expelling water to form the stable quinazolinone.

ReactionMechanism Benzoxazinone 2-(2-Fluorophenyl) benzoxazinone (Precursor) Intermediate Open Bis-Amide Intermediate Benzoxazinone->Intermediate + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Quinazolinone 2-(2-Fluorophenyl)-3-R quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclodehydration (-H2O) Water H2O Intermediate->Water

Caption: Mechanistic pathway from benzoxazinone precursor to quinazolinone scaffold via amide intermediate.

Experimental Protocols

Synthesis of Precursor (Compound A)

Note: If Compound A is not commercially sourced, it must be synthesized fresh as it is sensitive to hydrolysis.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • 2-Fluorobenzoyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine

  • Acetic anhydride (excess)

Procedure:

  • Dissolve anthranilic acid in dry dichloromethane (DCM) or pyridine.

  • Add 2-fluorobenzoyl chloride dropwise at 0°C. Stir at RT for 2 hours to form the N-(2-fluorobenzoyl)anthranilic acid amide.

  • Critical Step: Remove solvent/base. Treat the crude amide with acetic anhydride (5–10 volumes) and reflux for 1 hour. The solution should turn clear/yellow.

  • Concentrate under reduced pressure to remove excess acetic anhydride.

  • Wash the solid residue rapidly with cold hexane/ether to remove traces of acid.

  • Yield Expectation: 80–90%.

  • Storage: Store in a desiccator. Hydrolysis reverts it to the open amide.

Protocol: Conversion to Quinazolinone (Standard Method)

This protocol is optimized for aliphatic and aromatic amines.

Materials:

  • Precursor: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (1.0 mmol)

  • Nucleophile: Primary Amine (R-NH2) (1.1 – 1.2 mmol)

  • Solvent: Ethanol (anhydrous) or Acetic Acid (glacial)

  • Catalyst: Anhydrous ZnCl2 (optional, 10 mol% for weak nucleophiles)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Compound A (1.0 equiv) in Ethanol (5 mL/mmol).

  • Addition: Add the primary amine (1.1 equiv).

    • Observation: If the amine is highly nucleophilic (e.g., benzylamine), the solid benzoxazinone may dissolve rapidly as the ring opens to the intermediate amide.

  • Reaction:

    • Method A (Standard): Reflux the mixture for 4–8 hours.

    • Method B (Weak Nucleophiles/Anilines): Use Glacial Acetic Acid as solvent and reflux for 6–12 hours. Sodium acetate (0.5 equiv) can be added to buffer.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The benzoxazinone spot (high Rf) should disappear; the intermediate amide (lower Rf) may appear transiently before converting to the quinazolinone (medium Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (50 g).

    • Stir vigorously for 15 minutes. The product usually precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with water (3x) to remove unreacted amine and solvent.

    • Recrystallize from Ethanol or DMF/Water.

Optimization & Troubleshooting Guide

The 2-fluorophenyl group introduces specific behaviors. Use this table to troubleshoot.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of precursorEnsure Compound A is dry. Use anhydrous solvents.
Intermediate Stuck Incomplete cyclizationThe ring opened but didn't close. Increase Temp (switch EtOH to Acetic Acid) or add dehydrating agent (POCl3 - caution).
No Reaction Steric hindranceThe ortho-fluorine + bulky amine creates steric clash. Use Microwave irradiation (140°C, 10-20 min).
Impurity Profile Amine oxidationDegas solvents if using oxidizable amines (e.g., electron-rich anilines).
Microwave-Assisted Protocol (Green Chemistry)

For high-throughput library generation, the microwave method is superior.

  • Mix Compound A (1 mmol) and Amine (1.2 mmol) in a microwave vial.

  • Add 2-3 drops of DMF (as energy transfer agent) or perform neat (solvent-free).

  • Irradiate at 120–140°C for 10–15 minutes .

  • Cool and triturate with ethanol to isolate the product.

Analytical Validation

To confirm the structure of the final 2-(2-fluorophenyl)-3-substituted-quinazolin-4(3H)-one:

  • 1H NMR (DMSO-d6): Look for the disappearance of the N-H protons from the intermediate amide (usually broad singlets >10 ppm). The quinazolinone core protons appear in the 7.5–8.5 ppm region.

  • 19F NMR: The fluorine signal is a diagnostic handle.

    • Precursor Shift: ~ -110 to -115 ppm (varies by solvent).

    • Product Shift: Distinct shift typically observed due to the change in the heterocyclic ring electronics.

  • IR Spectroscopy:

    • Benzoxazinone C=O: ~1760 cm⁻¹ (Lactone-like).

    • Quinazolinone C=O: ~1680 cm⁻¹ (Amide-like). This shift is the primary indicator of successful conversion.

Workflow Diagram

Workflow Start Start: 2-(2-Fluorophenyl) benzoxazinone Choice Select Amine Nucleophile Start->Choice PathA Aliphatic Amines (High Nucleophilicity) Choice->PathA PathB Aromatic Amines (Low Nucleophilicity) Choice->PathB CondA Reflux in Ethanol 4-6 Hours PathA->CondA CondB Reflux in Acetic Acid 8-12 Hours PathB->CondB Check TLC Check: Disappearance of Precursor? CondA->Check CondB->Check Check->CondB No (Force conditions) Workup Precipitate in Ice Water Check->Workup Yes Purify Recrystallization (EtOH) Workup->Purify

Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity.

References

  • Synthesis of Quinazolinone Derivatives: Georgey, H., et al. "Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives."[1] Molecules, 2008, 13(10), 2557–2569. Link

  • Benzoxazinone Mechanism: Annor-Gyamfi, J.K., Bunce, R.A. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 2019, 24(19), 3555.[2] Link

  • One-Pot Strategies: Duan, T., et al. "One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction." Organic & Biomolecular Chemistry, 2016.[3] Link

  • Biological Relevance: Zayed, M.F. "Quinazolinones, the Winning Horse in Drug Discovery." Molecules, 2023.[3] Link

  • Precursor Characterization: PubChem Compound Summary for CID 555407 (2-Phenyl-4H-1,3-benzoxazin-4-one analogs). Link

Sources

Application Note: Reaction Conditions for Nucleophilic Attack on 3,1-Benzoxazin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold (often referred to simply as benzoxazinone) is a critical pharmacophore and a versatile intermediate in the synthesis of quinazolinones , a class of heterocycles with potent analgesic, anti-inflammatory, and anticonvulsant properties.

This Application Note provides a definitive guide to the reaction conditions governing nucleophilic attacks on this ring system. Unlike simple esters, the benzoxazinone ring behaves as an ambident electrophile . While the carbonyl carbon (C4) is the primary site for nucleophilic attack leading to ring opening, the imine-like carbon (C2) and the leaving group ability of the heterocyclic oxygen dictate the final product distribution.

This guide details protocols for aminolysis (conversion to quinazolinones), hydrolysis (stability testing), and microwave-assisted synthesis , emphasizing the kinetic vs. thermodynamic control of these pathways.

Mechanistic Foundation: The Ambident Electrophile

To optimize reaction conditions, one must understand the electronic landscape of the substrate. The 3,1-benzoxazin-4-one ring presents two potential sites for nucleophilic attack:

  • Position C4 (Carbonyl): The "soft" electrophile. Attack here is favored by most nucleophiles (amines, hydrazines, hydroxide) and leads to ring opening via a tetrahedral intermediate.

  • Position C2 (Imidate-like): The "hard" electrophile. Attack here is rare but can occur under specific acidic conditions or with specific hard nucleophiles, often leading to ring cleavage or rearrangement.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the kinetic product (Ring Opening) and the thermodynamic product (Quinazolinone formation).

Benzoxazinone_Pathway Start 3,1-Benzoxazin-4-one Inter Tetrahedral Intermediate (Unstable) Start->Inter Attack at C4 Nu Nucleophile (R-NH2) Nu->Inter Open Ring-Opened Amide (Kinetic Product) Inter->Open Ring Opening Hydro N-Acyl Anthranilic Acid (Hydrolysis Product) Inter->Hydro If Nu = H2O Quin Quinazolin-4(3H)-one (Thermodynamic Product) Open->Quin - H2O (Cyclization/Reflux)

Figure 1: Mechanistic pathway of nucleophilic attack on 3,1-benzoxazin-4-one. The transformation to quinazolinone requires a dehydration step typically driven by heat or dehydrating agents.

Critical Reaction Parameters

Solvent Effects
  • Protic Solvents (Ethanol/Methanol): Standard for aminolysis. The solvent stabilizes the transition state of the ring opening. However, protic solvents can compete as nucleophiles (solvolysis) if the amine is weak or sterically hindered.

  • Glacial Acetic Acid: Acts as both solvent and catalyst. It protonates the leaving group oxygen, facilitating ring opening, and acts as a dehydrating agent to drive the cyclization to quinazolinone.

  • Pyridine: Often used when the nucleophile is a salt (e.g., hydroxylamine HCl) or to neutralize acid byproducts.

Temperature & Thermodynamics
  • Room Temperature: Favors the kinetic product (the ring-opened bis-amide). If isolation of the open chain is desired, avoid heat.

  • Reflux (>80°C): Required to access the thermodynamic product (quinazolinone). The ring closure is a condensation reaction releasing water; heat drives this equilibrium forward.

Experimental Protocols

Protocol A: Thermal Synthesis of 3-Substituted Quinazolin-4(3H)-ones

Application: Standard library synthesis for drug discovery. Scale: 1.0 mmol (adaptable).

Reagents:

  • 2-Substituted-3,1-benzoxazin-4-one (1.0 eq)

  • Primary Amine (e.g., aniline, benzylamine) (1.2 eq)

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid.

Procedure:

  • Preparation: Dissolve 1.0 mmol of the benzoxazinone in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of the primary amine dropwise.

    • Note: If using an amine salt (e.g., hydrochloride), add 1.2 mmol of Sodium Acetate or Pyridine to release the free base.

  • Reaction: Reflux the mixture for 3–6 hours.

    • Monitoring: Check via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (benzoxazinone) usually has a higher Rf than the quinazolinone product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice/water.

    • The solid precipitate is the crude quinazolinone.

  • Purification: Filter the solid and recrystallize from ethanol or DMF/water.

Yield Expectation: 65–85%.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Application: High-throughput screening (HTS), rapid optimization. Advantages: Reaction times reduced from hours to minutes; higher yields; solvent-free options.

Reagents:

  • 2-Substituted-3,1-benzoxazin-4-one (1.0 mmol)

  • Primary Amine (1.1 mmol)

  • Catalyst (Optional): Montmorillonite K-10 clay or few drops of DMF.

Procedure:

  • Mixing: In a microwave process vial, mix the benzoxazinone and amine intimately. If solid, grind them together in a mortar before transferring.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Settings: 300–400 Watts.

    • Temperature: 140°C.

    • Time: 2–5 minutes.

  • Work-up:

    • Allow the vial to cool.

    • Add 5 mL cold ethanol to triturate the solid.

    • Filter and wash with cold ether.

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (Protocol A)Microwave (Protocol B)
Time 3 – 8 Hours2 – 10 Minutes
Solvent Ethanol/Acetic Acid (Required)Solvent-free or Min. Solvent
Yield 60 – 80%85 – 95%
Purity (Crude) Moderate (requires recrystallization)High (often simple wash)
Protocol C: Stability & Hydrolysis Testing

Application: Assessing the "shelf-life" of benzoxazinone intermediates or prodrugs.

Procedure:

  • Prepare a 10 mM stock solution of benzoxazinone in DMSO.

  • Dilute into buffer systems:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate Buffer)

  • Incubate at 37°C.

  • Analysis: Monitor UV-Vis absorbance (benzoxazinones typically absorb ~280-320 nm; ring opening shifts this max) or HPLC at t=0, 1h, 4h, 24h.

  • Result: Hydrolysis yields N-acyl anthranilic acid.

    • Insight: Benzoxazinones are generally unstable in basic aqueous media (rapid hydrolysis) but show moderate stability in acidic media.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.Switch solvent to Glacial Acetic Acid or use Microwave irradiation.
Incomplete Cyclization Reaction stopped at the ring-opened amide intermediate.Increase temperature (Reflux) or add a dehydrating agent (e.g., Anhydrous ZnCl₂).
Hydrolysis Product Observed Wet solvents or atmospheric moisture.Use anhydrous solvents; dry glassware; use a drying tube (CaCl₂).
Multiple Spots on TLC Competition between C4 and C2 attack (rare) or polymerization.Lower the temperature; ensure stoichiometry is 1:1 or slight excess of amine.

References

  • Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad. [Link][1]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

Application Note: One-Pot Synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one . This scaffold is a critical pharmacophore in medicinal chemistry, specifically recognized for its activity as a Human Leukocyte Elastase (HLE) inhibitor and as a precursor for quinazolinone-based drugs.

Unlike conventional two-step methods that require the isolation of the N-acyl anthranilic acid intermediate, this protocol utilizes a telescoped pyridine-mediated acylation and cyclodehydration . This approach minimizes solvent waste, reduces handling time, and maximizes yield by driving the equilibrium toward the closed heterocyclic ring.

Introduction & Biological Significance

The 4H-3,1-benzoxazin-4-one ring system (often referred to as a "benzoxazinone") acts as an alternate substrate inhibitor for serine proteases.[1][2][3] The inclusion of the 2-fluorophenyl moiety at the C2 position is chemically significant; the electron-withdrawing fluorine atom influences the electrophilicity of the carbonyl carbon (C4), thereby modulating the compound's reactivity toward the active site serine residue of enzymes like HLE.

Key Applications:
  • Serine Protease Inhibition: Covalent inhibition via ring-opening acylation of the enzyme active site.

  • Synthetic Utility: Acts as a "masked" acid chloride for the synthesis of quinazolinones (via reaction with amines).

Reaction Mechanism

The synthesis proceeds through two distinct chemical phases within a single reactor:

  • Nucleophilic Acyl Substitution: Anthranilic acid attacks 2-fluorobenzoyl chloride to form the N-(2-fluorobenzoyl)anthranilic acid intermediate.

  • Cyclodehydration: In the presence of excess base (pyridine) and a dehydrating agent (acetic anhydride or excess acid chloride), the intermediate undergoes intramolecular cyclization to form the benzoxazinone core.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Anthranilic Anthranilic Acid Intermediate N-Acyl Intermediate (Open Ring) Anthranilic->Intermediate Nucleophilic Attack (Pyridine base) AcidChloride 2-Fluorobenzoyl Chloride AcidChloride->Intermediate Transition Mixed Anhydride/ O-Acyl Species Intermediate->Transition Activation (Ac2O or Excess RCOCl) Product 2-(2-Fluorophenyl)- benzoxazinone Transition->Product Cyclodehydration (- Acid)

Figure 1: Mechanistic pathway from precursors to the cyclized benzoxazinone target.[4]

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Anthranilic Acid 137.141.0Nucleophile / Core Scaffold
2-Fluorobenzoyl Chloride 158.561.1Electrophile
Pyridine 79.10SolventSolvent & HCl Scavenger
Acetic Anhydride (

)
102.092.0Dehydrating Agent (Cyclizer)
Dichloromethane (DCM) 84.93-Extraction Solvent
Equipment
  • 100 mL Round-bottom flask (flame-dried).

  • Magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Ice-water bath.

  • Rotary evaporator.

Experimental Protocol

Phase 1: -Acylation (The "Open" Intermediate)
  • Setup: Charge the 100 mL round-bottom flask with Anthranilic Acid (1.37 g, 10.0 mmol) .

  • Solvation: Add Pyridine (10 mL) . Stir vigorously at room temperature until fully dissolved.

    • Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated in the next step.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition: Dropwise add 2-Fluorobenzoyl Chloride (1.74 g, 11.0 mmol) over 15 minutes.

    • Critical Parameter: Control the addition rate to keep the internal temperature below

      
      . The reaction is exothermic.
      
  • Equilibration: Remove the ice bath and stir at room temperature for 1 hour.

    • Checkpoint: The solution typically turns from clear to a pale yellow suspension as the amide forms.

Phase 2: Telescoped Cyclization
  • Dehydration: Add Acetic Anhydride (2.0 mL, ~20 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to

    
      for 2 hours.
    
    • Why: While cyclization can occur slowly at RT, thermal activation with

      
       ensures complete conversion of the open amide to the benzoxazinone ring.
      
  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (Anthranilic acid,

    
    ) and Intermediate (
    
    
    
    ) should disappear, leaving the less polar Product (
    
    
    ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture onto 100 g of crushed ice/water . Stir for 30 minutes.

    • Observation: The product should precipitate as a solid.[4]

  • Filtration: Filter the solid precipitate using a Büchner funnel.

  • Wash: Wash the filter cake with cold water (

    
    ) to remove residual pyridine and acetic acid.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol or Heptane/EtOAc to yield needle-like crystals.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Experimental Workflow Diagram

Workflow Start Start: Dissolve Anthranilic Acid in Pyridine AddCl Add 2-Fluorobenzoyl Chloride (0°C, Dropwise) Start->AddCl Stir Stir 1h @ RT (Form Amide) AddCl->Stir Cyclize Add Ac2O & Heat to 100°C (Ring Closure) Stir->Cyclize Quench Pour onto Crushed Ice Cyclize->Quench Isolate Filter & Recrystallize (EtOH) Quench->Isolate

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Analytical Validation

Successful synthesis is confirmed by the absence of the broad N-H / O-H stretches of the intermediate and the appearance of the specific lactone carbonyl signal.

TechniqueExpected Signal Characteristics
IR Spectroscopy 1760–1770 cm⁻¹ : Strong C=O stretch (Lactone/Oxazinone carbonyl). Absence of broad OH stretch (3200–3500 cm⁻¹).
¹H NMR (CDCl₃)

8.2–8.3 (d)
: H-5 proton (deshielded by carbonyl).

7.2–7.8 (m)
: Aromatic multiplets (Benzoxazine core + Fluorophenyl ring).
¹⁹F NMR

-110 to -115 ppm
: Single peak corresponding to the ortho-fluoro substituent.
Melting Point 135–138°C (Literature dependent, check purity).

Troubleshooting & Critical Process Parameters (CPPs)

Hydrolysis (Ring Opening)
  • Symptom: Product reverts to the open-chain amide (Intermediate) or anthranilic acid during workup.

  • Cause: Benzoxazinones are sensitive to nucleophilic attack by water, especially in basic or acidic media.

  • Solution: Perform the ice quench rapidly and filter immediately. Do not let the solid sit in the aqueous pyridine solution for extended periods.

Incomplete Cyclization
  • Symptom: Presence of a spot at

    
     (TLC) and N-H signals in NMR.
    
  • Cause: Insufficient heat or insufficient dehydrating agent (

    
    ).
    
  • Solution: Ensure the reaction reaches

    
    . If monitoring shows incomplete conversion, add an additional 0.5 eq of 
    
    
    
    .
Exotherm Control
  • Risk: Adding acid chloride too fast at RT causes side reactions (bis-acylation).

  • Control: Strict adherence to the

    
     start temperature is mandatory.
    

References

  • Teshima, T., et al. (1982). "Inhibition of Human Leukocyte Elastase by 2-Substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry.

  • Gutschow, M., & Neumann, U. (1997).[2] "Inhibition of Cathepsin G by 4H-3,1-Benzoxazin-4-ones." Bioorganic & Medicinal Chemistry.

  • Heller, G., & Fiesselmann, H. (1902).[5] "Über die Umsetzung von Anthranilsäure mit Säurechloriden." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the pyridine method).

  • Stein, R. L., et al. (1987).[6] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[6] Biochemistry.

  • Shariat, M., et al. (2013).[4] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives." Chemistry of Heterocyclic Compounds.

Sources

Application Note: Controlled N-Acylation of Anthranilic Acid with 2-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The reaction between anthranilic acid (2-aminobenzoic acid) and 2-fluorobenzoyl chloride is a critical gateway in the synthesis of quinazolinone-based pharmaceuticals (e.g., Afloqualone analogues, methaqualone derivatives).

However, this reaction presents a classic chemoselectivity challenge . Depending on the reagents and conditions selected, the reaction can proceed to two distinct products:

  • The Kinetic Product: N-(2-fluorobenzoyl)anthranilic acid (The open-chain amide).

  • The Thermodynamic Product: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (The cyclized dehydration product).

The "Fork in the Road" Mechanism

The fluorine atom at the ortho-position of the benzoyl chloride introduces steric bulk and inductive electron withdrawal, making the carbonyl highly electrophilic but the resulting amide conformationally restricted.

  • Path A (Amide Formation): Under mild, basic, hydrolytic conditions (Schotten-Baumann), the carboxylate salt stabilizes the molecule, preventing cyclization.

  • Path B (Cyclization): Under anhydrous conditions with weak bases (Pyridine) or dehydrating agents, the amide oxygen attacks the activated carboxylic acid (mixed anhydride intermediate), expelling water/acid to form the benzoxazinone ring.

Pathway Visualization

ReactionPathway Start Anthranilic Acid + 2-Fluorobenzoyl Chloride Inter Intermediate: N-Acyl Zwitterion/Salt Start->Inter Nucleophilic Attack Amide TARGET A: N-(2-Fluorobenzoyl) anthranilic acid Inter->Amide Path A: Aqueous Base (NaOH/H2O) Prevents Cyclization Cyclic TARGET B: 2-(2-Fluorophenyl)- 4H-3,1-benzoxazin-4-one Inter->Cyclic Path B: Anhydrous/Heat (Pyridine or Ac2O) Promotes Dehydration Amide->Cyclic Dehydrating Agent (e.g., Ac2O, SOCl2)

Figure 1: Mechanistic bifurcation. Path A yields the acyclic amide; Path B yields the cyclic benzoxazinone.

Reagent Selection Guide

The choice of base and solvent dictates the reaction outcome.

Reagent SystemRoleTarget ProductProsCons
NaOH / H₂O / Acetone Base & SolventAmide (Open) High yield, Green chemistry, prevents cyclization.Requires careful pH control; acid chloride hydrolysis competes.
Pyridine / DCM Base & SolventBenzoxazinone (Cyclic) "One-pot" synthesis of the cyclic core; pyridine scavenges HCl.Pyridine is difficult to remove completely; toxic.
TEA / THF (Anhydrous) Base & SolventAmide (Open) Good for water-sensitive substrates; mild conditions.Salt (TEA·HCl) filtration required; risk of partial cyclization.
Acetic Anhydride Co-solventBenzoxazinone (Cyclic) Forces cyclization via mixed anhydride.Harsh conditions; not suitable for sensitive functional groups.

Experimental Protocols

Protocol A: Synthesis of N-(2-Fluorobenzoyl)anthranilic Acid (The Amide)

Method: Modified Schotten-Baumann Conditions

Objective: To isolate the open-chain amide without cyclization. This method utilizes water to solvate the carboxylate, making it a poor nucleophile for the intramolecular cyclization, thereby trapping the kinetic amide product.

Materials:

  • Anthranilic acid (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.1 eq)

  • Sodium Hydroxide (10% aqueous solution)

  • Acetone (Reagent grade)

  • HCl (1M, for acidification)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve anthranilic acid (e.g., 13.7 g, 100 mmol) in 10% NaOH (approx. 120 mL). Ensure the solution is clear (formation of sodium anthranilate).

  • Solvent Addition: Add Acetone (50 mL) to aid the solubility of the acid chloride. Cool the mixture to 0–5°C in an ice bath.

  • Acylation: Add 2-fluorobenzoyl chloride (17.4 g, 110 mmol) dropwise over 30 minutes.

    • Critical Control: Simultaneously add additional 10% NaOH dropwise to maintain pH between 8–9. If pH drops below 7, the amine becomes protonated (unreactive); if pH > 11, the acid chloride hydrolyzes rapidly.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup:

    • The solution should be homogeneous or contain slight precipitate.

    • Slowly acidify with 1M HCl to pH 2–3 while stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash thoroughly with water (to remove NaCl and anthranilic acid traces), and dry in a vacuum oven at 50°C.

    • Recrystallization:[1][2][3] Ethanol/Water (if necessary).

Protocol B: Synthesis of 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one (The Cyclic Core)

Method: Anhydrous Pyridine Mediated Cyclization

Objective: To drive the reaction directly to the cyclized quinazolinone precursor. Pyridine acts as an acyl transfer catalyst and an HCl scavenger.

Materials:

  • Anthranilic acid (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.05 eq)

  • Dry Pyridine (Solvent volume, approx. 5–10 mL per gram of substrate)

  • Dichloromethane (DCM) (Optional co-solvent for workup)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve anthranilic acid (e.g., 1.37 g, 10 mmol) in dry pyridine (15 mL). Stir at room temperature (RT).

  • Addition: Add 2-fluorobenzoyl chloride (1.66 g, 10.5 mmol) dropwise. The reaction is exothermic; a water bath may be used to keep temp < 30°C during addition.

  • Cyclization:

    • Stir at RT for 1 hour.

    • Optional: If TLC shows intermediate amide remaining, heat to 50°C for 30 minutes to force cyclization.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice/water (100 mL). The benzoxazinone is hydrophobic and will precipitate.

    • Alternative: If the product oils out, extract with DCM (3 x 30 mL), wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

  • Isolation: Filter the solid precipitate or evaporate the organic layer.

  • Characterization:

    • IR: Look for the characteristic lactone carbonyl stretch of benzoxazinone (~1760–1770 cm⁻¹). The open amide would show carboxylic acid peaks.

Analytical QC & Troubleshooting

ObservationDiagnosisRemediation
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure temperature is kept <5°C during addition. Verify pH did not exceed 11.
Product is Oily (Method B) Incomplete Cyclization or Pyridine impuritiesWash organic layer thoroughly with dilute HCl to remove pyridine. Recrystallize from Ethanol.[3][4]
Mixed Melting Point Mixture of Amide and BenzoxazinoneCheck IR. If mixed, treat the solid with Acetic Anhydride (reflux 30 min) to convert all to Benzoxazinone.
Workflow Decision Tree

DecisionTree Start Start: Anthranilic Acid + 2-F-BzCl Goal What is your target? Start->Goal Amide Open Amide (Intermediate) Goal->Amide Stable Intermediate Cyclic Benzoxazinone (Quinazolinone Precursor) Goal->Cyclic Drug Scaffold MethodA Protocol A: Schotten-Baumann (NaOH/Acetone) Amide->MethodA MethodB Protocol B: Pyridine/DCM (Anhydrous) Cyclic->MethodB

Figure 2: Decision matrix for selecting the appropriate synthetic protocol.

References

  • BenchChem. (2025).[5][6] An In-depth Technical Guide to the Synthesis and Chemical Characterization of Afloqualone. Retrieved from 6

  • Bain, D., & Smalley, R. (1968).[7] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Retrieved from 7[8]

  • Putra, G. S., et al. (2017).[4] Quantitative Assay of Cardiovascular agents... Synthesis of benzoxazine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from 4

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[9] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules, 24(19), 3555.[9] Retrieved from 9[9]

Sources

The Vanguard of Sustainable Synthesis: Advanced Green Chemistry Protocols for Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazinone core is a privileged scaffold in medicinal chemistry and materials science, driving a continuous demand for efficient and sustainable synthetic methodologies. This comprehensive guide moves beyond conventional synthetic routes, which are often encumbered by hazardous reagents, harsh conditions, and significant waste streams. We present a curated collection of field-proven, green chemistry approaches for the synthesis of various benzoxazinone derivatives. This document provides not just step-by-step protocols but also delves into the mechanistic rationale behind the use of alternative energy sources like microwave and ultrasound, novel solvent systems such as deep eutectic solvents (DES), and catalyst-free and multicomponent reaction strategies. Designed for researchers, scientists, and drug development professionals, this guide aims to empower the modern chemist with the knowledge and practical tools to implement greener, safer, and more efficient benzoxazinone syntheses.

Introduction: The Imperative for Greener Benzoxazinone Synthesis

Benzoxazinones and their derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The traditional methods for their synthesis, however, often rely on protocols that are misaligned with the principles of green chemistry, utilizing toxic solvents, requiring high temperatures, or involving multi-step processes with poor atom economy. The development of sustainable synthetic routes is therefore not merely an academic exercise but a critical objective to reduce the environmental impact of chemical manufacturing.

This guide provides a detailed exploration of several cutting-edge, green synthetic strategies that address these challenges directly. We will focus on the following key areas:

  • Microwave-Assisted Synthesis: Harnessing microwave energy to dramatically reduce reaction times and improve yields.

  • Ultrasound-Assisted Synthesis: Employing sonochemistry to enhance reaction rates and efficiency through acoustic cavitation.

  • Deep Eutectic Solvents (DES): Utilizing biodegradable and cost-effective solvent systems that can also act as catalysts.

  • Catalyst-Free and Solvent-Free Conditions: The ultimate in green synthesis, minimizing or eliminating the need for catalysts and solvents.

  • Multicomponent Reactions (MCRs): Designing elegant one-pot reactions that increase complexity and efficiency while minimizing waste.

The following sections will provide detailed protocols, comparative data, and mechanistic insights for each of these approaches.

Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols

Alternative energy sources offer a powerful platform for accelerating chemical transformations, often leading to cleaner reactions and higher yields in significantly shorter timeframes.

Microwave-Assisted Solvent-Free Synthesis of Benzoxazine-2,4-diones

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid and uniform heating of the reaction mixture. This technique has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of benzoxazinones, often with improved yields compared to conventional heating.[2][3] A particularly green aspect of this method is its amenability to solvent-free conditions.

Causality of Experimental Choices: The choice of a solvent-free approach is a cornerstone of green chemistry, eliminating solvent-related waste, cost, and safety hazards. Microwave irradiation is selected for its ability to rapidly and efficiently heat the solid-state reaction mixture, overcoming the kinetic barriers of the reaction in the absence of a solvent. The simple work-up procedure of washing with a non-polar solvent like diethyl ether is sufficient to remove any unreacted starting materials, providing the pure product without the need for column chromatography.

Protocol 1: Microwave-Assisted Synthesis of Benzoxazine-2,4-diones from Phthalic Anhydrides [2]

Materials:

  • Phthalic anhydride derivative (1.0 mmol)

  • Trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv.)

  • Diethyl ether

  • 10 mL microwave reactor vessel with a silicon septum

  • Single-mode microwave reactor

Procedure:

  • To a 10 mL microwave reactor vessel, add the phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (1.0 equiv.).

  • Seal the vessel with the silicon septum.

  • Place the vessel in the microwave reactor.

  • Heat the mixture to 120°C and hold for 8 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid is washed with diethyl ether (2 x 3 mL).

  • The solid product is then dried to obtain the pure benzoxazine-2,4-dione.

Ultrasound-Assisted Synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.[4] This method is particularly effective for one-pot syntheses and can often be performed at room temperature, reducing energy consumption.[4]

Causality of Experimental Choices: The use of ultrasound provides the necessary energy to drive the condensation and cyclization reactions without the need for external heating, thereby minimizing energy consumption and potential side reactions. Acetic anhydride serves a dual role as both a reactant and a dehydrating agent. The solvent-free nature of the reaction under these conditions has been shown to give higher yields compared to reactions run in solvents.[1]

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones [1]

Materials:

  • Anthranilic acid (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Acetic anhydride (excess, >50 mmol)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

Procedure:

  • In a reaction flask, combine anthranilic acid (1.0 mmol), the aryl aldehyde (1.0 mmol), and an excess of acetic anhydride.

  • Place the reaction flask in an ultrasonic bath (or immerse an ultrasonic probe into the mixture).

  • Irradiate the mixture with ultrasound at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford the pure N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-one.

Green Reaction Media: Synthesis in Deep Eutectic Solvents

Deep eutectic solvents (DES) are emerging as a green alternative to traditional volatile organic solvents. They are typically formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride) to form a eutectic mixture with a melting point lower than that of the individual components. DES are biodegradable, non-toxic, and inexpensive. Furthermore, they can act as both the solvent and a catalyst in chemical reactions.

Causality of Experimental Choices: The choline chloride/urea DES is chosen for its ability to form hydrogen bonds with the reactants, thereby activating them and facilitating the reaction without the need for an external catalyst or base. The reaction proceeds at room temperature, making it highly energy-efficient. The work-up is simplified by the solubility of the DES in water, allowing for easy separation of the product.

Protocol 3: Catalyst- and Base-Free Synthesis of 2H-benzo[b][2]oxazin-3(4H)-ones in a Deep Eutectic Solvent

Materials:

  • 2-Aminophenol derivative (1.0 mmol)

  • 2-Bromoalkanoate derivative (1.0 mmol)

  • Choline chloride

  • Urea

  • Water

  • Ethyl acetate/hexanes mixture for chromatography (if needed)

Procedure:

  • Preparation of the DES: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

  • Reaction Setup: In a vial, add the 2-aminophenol derivative (1.0 mmol) and the 2-bromoalkanoate derivative (1.0 mmol) to the choline chloride/urea DES (approximately 2-3 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add water to the reaction mixture to dissolve the DES. The product will typically precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, the product can be further purified by column chromatography using an ethyl acetate/hexanes eluent.

The Pinnacle of Green Synthesis: Catalyst-Free and Multicomponent Approaches

Designing reactions that proceed without a catalyst and that combine multiple steps into a single operation represent the zenith of green chemistry principles, maximizing atom economy and minimizing waste.

Catalyst-Free Synthesis of 1,2-Dihydroquinolines from Benzoxazinones

While this is a reaction of a benzoxazinone rather than a synthesis of one, it demonstrates the potential for catalyst-free transformations of these important heterocycles into other valuable compounds. This particular reaction involves the annulation of 2-(4H-benzo[d][5]oxazin-4-yl)acrylates with sulfur ylides under mild, catalyst-free conditions to furnish 1,2-dihydroquinolines in high yields.[6]

One-Pot, Three-Component Synthesis of Annulated Benzothiazoloquinazolines

Multicomponent reactions (MCRs) are highly convergent, forming complex molecules from three or more starting materials in a single pot. This approach is inherently green as it reduces the number of synthetic steps, minimizes purification of intermediates, and consequently reduces waste. An example is the one-pot, three-component reaction of substituted 2-aminobenzothiazoles with α-tetralone and aromatic aldehydes to yield annulated benzothiazoloquinazolines.[7] While not a direct synthesis of a simple benzoxazinone, it showcases the power of MCRs in building complex heterocyclic systems that can be conceptually related.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these green synthetic methods is crucial for their optimization and broader application.

Microwave-Assisted Synthesis Mechanism

The microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydrides and TMSA is proposed to proceed through an initial formation of an acylazide intermediate. This is followed by a Curtius rearrangement to an isocyanate, which then undergoes an intramolecular cyclization to yield the final benzoxazinedione product.[2]

G cluster_0 Microwave-Assisted Mechanism A Phthalic Anhydride + TMSA B Acylazide Intermediate A->B Reaction C Curtius Rearrangement B->C Heat (Microwave) D Isocyanate Intermediate C->D E Intramolecular Cyclization D->E F Benzoxazine-2,4-dione E->F

Caption: Proposed mechanism for microwave-assisted benzoxazinedione synthesis.

Ultrasound-Assisted Synthesis Mechanism

The sonochemical synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones is initiated by the formation of an imine from the reaction of anthranilic acid and an aryl aldehyde. This is followed by N-acetylation with acetic anhydride and a subsequent intramolecular cyclization to form the benzoxazinone ring.[1]

G cluster_1 Ultrasound-Assisted Mechanism A Anthranilic Acid + Aryl Aldehyde B Imine Intermediate A->B Condensation C N-Acetylation (Acetic Anhydride) B->C D N-acetylated Intermediate C->D E Intramolecular Cyclization D->E Sonication F N-acetyl-1,2-dihydro-4H-1,3-benzoxazin-4-one E->F

Caption: Proposed mechanism for ultrasound-assisted benzoxazinone synthesis.

Deep Eutectic Solvent-Mediated Synthesis Mechanism

In the DES-mediated synthesis, the choline chloride/urea solvent is believed to act as a hydrogen bond donor and acceptor, activating the hydroxyl group of the 2-aminophenol to attack the C-Br bond of the 2-bromoalkanoate. This forms an intermediate which then undergoes a carbonyl group activation by the DES, facilitating the ring closure to the final benzoxazinone product.

G cluster_2 DES-Mediated Mechanism A 2-Aminophenol + 2-Bromoalkanoate B H-Bond Activation by DES A->B C Intermediate Formation B->C Nucleophilic Attack D Carbonyl Activation by DES C->D E Ring Closure D->E F 2H-benzo[b][1,4]oxazin-3(4H)-one E->F

Caption: Proposed mechanism for DES-mediated benzoxazinone synthesis.

Comparative Data of Green Synthesis Methods

MethodStarting MaterialsConditionsReaction TimeYield (%)Reference
Conventional Heating Phthalic Anhydride, TMSAReflux17 hoursComparable to MW[2][3]
Microwave Irradiation Phthalic Anhydride, TMSA120°C, Solvent-free8 minutes30-90[2][3]
Ultrasound Irradiation Anthranilic Acid, Aryl Aldehyde, Acetic AnhydrideRoom Temp, Solvent-freeShortup to 98[1]
Deep Eutectic Solvent 2-Aminophenol, 2-BromoalkanoateRoom Temp, Choline chloride/ureaShortHigh

Conclusion and Future Outlook

The green chemistry approaches outlined in this guide represent a significant advancement in the synthesis of benzoxazinones. By leveraging alternative energy sources, green solvents, and innovative reaction designs, it is possible to produce these valuable compounds in a manner that is not only more efficient but also significantly more environmentally benign. The provided protocols offer a practical starting point for researchers to adopt these sustainable practices in their own laboratories. As the field continues to evolve, we can anticipate the development of even more sophisticated green methodologies, including biocatalytic routes and flow chemistry applications, that will further enhance the sustainability of benzoxazinone synthesis and contribute to a greener chemical industry.

References

  • Sharifi, A., Sharifi, M., Abaee, M. S., & Mirzaei, M. (2023). Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. ARKIVOC, 2023(viii), 149-158. [Link]

  • Komar, M., Molnar, M., Jukić, M., & Opačak-Bernardi, T. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(4), 255-263. [Link]

  • Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. SciRes Literature. [Link]

  • Kumar, V., & Singh, D. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 10. [Link]

  • Komar, M., Molnar, M., & Jukić, M. (2020). Model reaction for the synthesis of benzoxazinone. ResearchGate. [Link]

  • Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [Link]

  • Nijhof-Verhees, T. (2024). Create a Graph of Chemical Reactions. Neo4j Developer Blog. [Link]

  • Athena Instruments. (2025). Sonicator Bath vs Probe Sonicator – A Clear Comparison. Athena Instruments. [Link]

  • Adjeroud, Y., Chabane, H., & Liacha, M. (2016). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H)-ONES WITH POTENTIAL ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie, 61(2), 111-117. [Link]

  • Puglia, C., et al. (2021). Bio-based benzoxazines synthesized in a deep eutectic solvent: A greener approach toward vesicular nanosystems. Open Chemistry. [Link]

  • Gonzalez-Vidal, N., et al. (2022). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. PMC. [Link]

  • Marks, M. J., & Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems.
  • Sirit, A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Sharaf, E.-D. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Unknown. (n.d.). Proposed mechanistic pathway for the production of benzoxazines via the two-component condensation reaction. ResearchGate. [Link]

  • Unknown. (2025). Bath vs probe sonicators? My PI is looking to buy a new one for sonications of up to 1 hr and at temperature (up to 70C) and gave me control of the search. Reddit. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Wang, T., Lu, Z., & Li, P. (2024). Catalyst-free reaction of 2-(4H-benzo[d][5]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Chemical Communications. [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. Cantera. [Link]

  • Unknown. (2025). Bath vs. Probe Sonicators: What Suppliers Offer for Different Industrial Needs. Unknown. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Gonzalez-Vidal, N., et al. (2022). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]

  • Hielscher Ultrasonics. (n.d.). Sonochemical Reactions and Synthesis. Hielscher Ultrasonics. [Link]

  • Kumar, S., et al. (2012). Diversity oriented one-pot three-component sequential synthesis of annulated benzothiazoloquinazolines. PubMed. [Link]

  • Ma, S., et al. (2005). A Novel Facile One-Pot Synthesis of 3,1-Benzoxazine Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals. [Link]

  • Patel, R. P., et al. (2010). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. [Link]

  • Sander, R. (2023). MEXPLORER 1.0.0-rc.0 – A mechanism explorer for analysis and visualization of chemical reaction pathways based on graph theory. EGUsphere. [Link]

  • Bouzroura-Aichouche, S., et al. (2015). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Research Square. [Link]

  • Unknown. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazinone scaffolds. Low conversion rates are a frequent impediment, and this resource provides a structured, in-depth approach to diagnosing and resolving these issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is formatted in a question-and-answer style to directly address specific problems you may be facing in the lab.

Question 1: My overall yield of 2-substituted-4H-3,1-benzoxazin-4-one is consistently low. Where should I begin my investigation?

Low overall yield is a multifaceted problem that can arise from several stages of the synthetic process. A systematic evaluation is critical to pinpointing the root cause.[1] Key areas to investigate include the integrity of your starting materials, the efficiency of the cyclization step, and potential product loss during workup and purification.

A Systematic Troubleshooting Workflow:

To effectively diagnose the issue, follow this logical progression:

Troubleshooting Workflow for Low Benzoxazinone Yield start Low Overall Yield purity 1. Verify Starting Material Purity start->purity conditions 2. Optimize Reaction Conditions purity->conditions If purity is confirmed side_reactions 3. Analyze for Side Reactions conditions->side_reactions If yield is still low workup 4. Evaluate Workup & Purification side_reactions->workup If side products are minimal success Improved Yield workup->success If losses are minimized Benzoxazinone Formation Mechanism sub Anthranilic Acid + 2 eq. ArCOCl Pyridine step1 N-Acylation Intermediate: N-Aroylanthranilic Acid sub->step1 step2 Mixed Anhydride Formation Reacts with 2nd eq. ArCOCl step1->step2 step3 Intramolecular Cyclization -ArCOOH step2->step3 prod 2-Aryl-4H-3,1-benzoxazin-4-one step3->prod

Sources

Minimizing side reactions in 2-fluorobenzoyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Technical Support Specialist, Advanced Synthesis Division Subject: Ticket #2FBC-001: Optimization of 2-Fluorobenzoyl Chloride Acylation

Hello,

Thank you for contacting the Technical Support Center regarding your acylation protocols using 2-fluorobenzoyl chloride (2-FBC) .

This reagent presents a unique duality: the ortho-fluorine atom provides critical pharmacological properties (metabolic stability, conformational locking) but simultaneously introduces specific reactivity challenges that do not exist with unsubstituted benzoyl chloride.

Below is your customized troubleshooting guide, structured to address the three primary failure modes: Hydrolysis , Nucleophilic Aromatic Substitution (


) , and Regioselectivity .

Part 1: The Reactivity Dashboard

Before troubleshooting, verify your understanding of the reagent's electronic profile.

ParameterValue / CharacteristicImplication for Synthesis
Electrophilicity High The ortho-fluorine exerts a strong inductive effect (-I), making the carbonyl carbon significantly more electron-deficient than in benzoyl chloride.
Steric Hindrance Moderate The fluorine atom (Van der Waals radius

1.47 Å) is small enough to allow attack but large enough to influence conformation.
Leaving Group Ability High (Contextual) In the presence of the electron-withdrawing carbonyl group, the ortho-fluorine becomes susceptible to displacement (

).
Moisture Sensitivity Critical Hydrolyzes faster than benzoyl chloride due to electronic activation.

Part 2: Troubleshooting Modules

Module A: "My product contains a carboxylic acid impurity (2-fluorobenzoic acid)."

Diagnosis: Hydrolysis.[1][2][3][4][5][6] This is the most common side reaction. Due to the electron-withdrawing nature of the fluorine, 2-FBC is "hotter" (more reactive) toward nucleophiles, including adventitious water.

Mechanistic Insight: The fluorine atom pulls electron density from the benzene ring, which in turn pulls density from the carbonyl. This lowers the LUMO energy of the carbonyl, accelerating the attack by water molecules.

Corrective Actions:

  • Solvent Quality: Use anhydrous solvents (DCM, THF, or Toluene) stored over molecular sieves. Even "HPLC grade" solvents often contain enough water to degrade 5-10% of your reagent.

  • Reagent Purity Check: 2-FBC generates HCl upon hydrolysis. If your bottle fumes heavily upon opening, titrate it or distill it.

  • Base Selection: Avoid Schotten-Baumann conditions (aqueous NaOH/KOH) if yield is critical. Switch to an anhydrous organic base system (Triethylamine or DIPEA) in an inert atmosphere.

Module B: "I am seeing a cyclized impurity or loss of fluorine."

Diagnosis: Intramolecular Nucleophilic Aromatic Substitution (


).
Risk Level:  High when using bifunctional nucleophiles (e.g., diamines, amino-alcohols).

The "Ortho-Trap": After the initial acylation forms the amide, the remaining nucleophilic group on your substrate is now positioned perfectly to attack the ortho-position of the ring. The amide carbonyl activates the ring, and fluoride is an excellent leaving group in


 reactions.

Visualizing the Pathway:

SNAr_Risk Start 2-Fluorobenzoyl Chloride Inter Intermediate Amide (Desired Bond Formed) Start->Inter Fast Acylation Nuc Bifunctional Nucleophile (e.g., 1,2-diamine) Nuc->Inter + Product Desired Product (2-Fluoroamide) Inter->Product Workup (Stop) Impurity Cyclized Impurity (Fluorine Lost) Inter->Impurity Intramolecular SNAr (Slow but possible)

Caption: Pathway showing how the desired amide intermediate can undergo a secondary side reaction (


) displacing the fluorine atom.

Corrective Actions:

  • Temperature Control:

    
     has a higher activation energy than acylation. Run the reaction at 0°C to -10°C . Do not heat the reaction to drive it to completion; this promotes the displacement of fluorine.
    
  • Stoichiometry: Avoid large excesses of the nucleophile if it is bifunctional.

  • Alternative Route: If this side reaction persists, use 2-fluorobenzoic acid + coupling agent (HATU/EDC) instead of the acid chloride. The activation of the carbonyl is milder, reducing the electronic activation of the ring toward

    
    .
    
Module C: "The reaction is sluggish or stalling."

Diagnosis: Deactivation by HCl salts. If using an amine nucleophile, the HCl byproduct precipitates the amine as a hydrochloride salt, removing it from the reaction.

Corrective Actions:

  • The "Sacrificial Base" Method: Use >2.0 equivalents of the amine nucleophile (if cheap) or add >1.2 equivalents of a non-nucleophilic base (DIPEA/TEA).

  • Order of Addition: Add the acid chloride slowly to the amine/base solution. This keeps the amine concentration high relative to the acid chloride, favoring acylation over dimerization.

Part 3: Recommended Standard Operating Procedure (SOP)

Protocol: Anhydrous Acylation with 2-Fluorobenzoyl Chloride

Reagents:

  • Substrate (Amine/Alcohol): 1.0 equiv.

  • 2-Fluorobenzoyl Chloride: 1.1 equiv.

  • Triethylamine (TEA) or DIPEA: 1.2 – 1.5 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Dissolution: Dissolve the Substrate and Base in the anhydrous solvent.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? This kinetic control minimizes the risk of

      
       displacement of the fluorine.
      
  • Addition: Add 2-Fluorobenzoyl Chloride dropwise (neat or as a solution in the solvent) over 10-15 minutes.

    • Observation: A white precipitate (TEA[4]·HCl) should form immediately.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Check: If starting material remains after 1 hour at RT, add 0.1 equiv of DMAP (catalyst), but only if your substrate is sterically hindered.

  • Quench: Quench with saturated NaHCO₃ solution.

    • Note: This converts unreacted acid chloride to the carboxylate salt, which stays in the aqueous layer during extraction.

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment if the standard protocol fails.

Decision_Tree Start Start: Analyze LCMS/NMR Issue1 Impurity: 2-Fluorobenzoic Acid? Start->Issue1 Issue2 Impurity: Des-fluoro / Cyclized? Start->Issue2 Issue3 Low Conversion? Start->Issue3 Sol1 Action: Dry Solvents & Check Reagent Quality Issue1->Sol1 Yes Sol2 Action: Lower Temp (0°C) & Switch to Coupling Agent Issue2->Sol2 Yes Sol3 Action: Add DMAP (Cat.) & Increase Base Equiv. Issue3->Sol3 Yes

Caption: Troubleshooting logic flow based on impurity profiling.

References

  • BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Retrieved from (Note: Generalized source for acylation protocols).

  • NIST Chemistry WebBook. (2024). Benzoyl chloride, 2-fluoro- Data and Spectra. Retrieved from .

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Fisher Scientific. (2024). Amide Synthesis Protocols and Reagent Guides. Retrieved from .

Sources

Technical Support Hub: Optimizing Temperature for Acetic Anhydride Mediated Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Thermal Optimization & Troubleshooting for


 Cyclizations
Case ID:  AC-CYC-TEMP-001

Critical Parameter Overview: The Thermodynamics of Ring Closure

Welcome to the technical support hub. You are likely here because your cyclization yield is low, your product is charring, or you are isolating acyclic intermediates.

In acetic anhydride (


) mediated cyclizations (e.g., formation of 1,3,4-oxadiazoles, azlactones, or sydnones), temperature is not merely an accelerator; it is the selector  between kinetic and thermodynamic pathways.
The Mechanistic "Switch"

Most


 cyclizations proceed via a two-step mechanism:
  • Activation (Fast, Kinetic): Acylation of the nucleophile (e.g., hydrazide nitrogen or carboxylate oxygen) to form a mixed anhydride or O-acyl intermediate. This often occurs at mild temperatures (

    
    ).
    
  • Cyclodehydration (Slow, Thermodynamic): Elimination of acetic acid (

    
    ) to close the ring. This step has a high activation energy barrier (
    
    
    
    ).

The Temperature Trap:

  • 
    :  The reaction often stalls at the acyclic intermediate (e.g., diacylhydrazine or O-acyl isoimide).
    
  • 
    : 
    
    
    
    is susceptible to radical decomposition and polymerization, especially in the presence of amine bases (pyridine/DMAP), leading to "tarring."

Visualizing the Pathway

The following diagram illustrates the bifurcation point where temperature dictates the outcome for a standard hydrazide-to-oxadiazole cyclization.

ReactionPathway Start Acyl Hydrazide (Reagent) Inter O-Acyl / Mixed Anhydride (Intermediate) Start->Inter Ac2O, 25-60°C Fast Trap Acyclic Byproduct (Kinetic Trap) Inter->Trap < 80°C Stalls here Product 1,3,4-Oxadiazole (Thermodynamic Product) Inter->Product > 100°C (Reflux) - AcOH (Elimination) Tar Polymerized Tar (Decomposition) Inter->Tar Overheating Product->Tar Prolonged Reflux (> 10 hrs) or Trace Pyridine

Figure 1: Reaction coordinate visualization showing the thermal activation barrier required to convert the intermediate into the cyclized product.

Protocol Library: Standard vs. Optimized

Do not treat these as recipes; treat them as systems. Choose the protocol matching your substrate's thermal stability.

Protocol A: High-Temperature Reflux (The "Classic")

Best for: Stable substrates (e.g., aryl hydrazides to oxadiazoles).

  • Setup: Flame-dried RBF with a reflux condenser and drying tube (

    
    ).
    
  • Stoichiometry: Substrate (1.0 eq) +

    
     (5–10 vol). Note: Excess 
    
    
    
    acts as solvent and dehydrating agent.
  • Ramp: Heat to

    
     (boiling point of 
    
    
    
    ).
  • Monitoring:

    • T = 0-30 min: Solution usually clears.

    • T = 2-4 hrs: Monitor by TLC.

    • Critical Stop: If the solution turns dark brown/black, STOP immediately. This indicates

      
       polymerization.
      
  • Workup: Pour onto crushed ice (hydrolyzes excess

    
     to 
    
    
    
    ). Precipitate is filtered.[1][2]
Protocol B: The "Erlenmeyer" Melt (Controlled Fusion)

Best for: Azlactone synthesis (N-acylglycine + Aldehyde).

  • Setup: Erlenmeyer flask (conical) on a hot plate. No solvent initially.[3]

  • Mixture: Aldehyde + Hippuric acid + NaOAc (catalyst) +

    
    .
    
  • The "Liquefaction" Phase: Heat gently with shaking. The solid slurry will melt into a liquid at

    
    .
    
  • The "Color" Check:

    • Yellow: Correct. Product forming.

    • Red/Brown: Overheating. Remove from heat immediately.

  • Completion: Once liquefied and yellow, transfer to a steam bath (

    
    ) for 2 hours. Do not  reflux vigorously.
    
Protocol C: Low-Temp Catalytic (The "Modern")

Best for: Thermally sensitive substrates.

  • Reagents: Substrate +

    
     (2 eq) + Triflic Acid (5 mol%)  or Hexamethyldisilazane (HMDS) .
    
  • Temp:

    
    .
    
  • Mechanism: The catalyst activates the carbonyl, lowering the

    
     for cyclization, rendering high heat unnecessary.
    

Troubleshooting Matrix

Use this table to diagnose your specific failure mode.

SymptomProbable CauseThe Fix
Black/Tarry Reaction Mixture Thermal Runaway:

polymerizes at reflux, especially if trace pyridine/DMAP is present.
1. Reduce temp to

.2. Use inert atmosphere (

).3. Dilute: Use Toluene/Xylene as co-solvent to cap the temp.
Product is Acyclic (Intermediate) Kinetic Trap: Temp was too low to cross the activation barrier for ring closure.1. Increase temp to reflux (

).2. Add a Lewis Acid (e.g.,

) to facilitate dehydration.
Red Color (Erlenmeyer Reaction) Overheating: Formation of decomposition byproducts (often conjugated polymers).1. Switch from direct hot plate to steam bath (

max).2. Reduce reaction time.
Low Yield after Ice Quench Hydrolysis: The product ring opened back up during the aqueous workup.1. Do not pour on ice.2. Distill off excess

under reduced pressure.3. Recrystallize residue from ethanol.
Violent Exotherm on Heating Water Contamination: Water reacts with

to form

+ Heat (

).
1. Dry all reagents in a desiccator beforehand.2. Ensure glassware is flame-dried.

Troubleshooting Logic Tree

Follow this flow to determine your next optimization step.

Troubleshooting Start Start: Analyze Reaction Outcome CheckTLC Check TLC/LCMS Start->CheckTLC Outcome1 Starting Material Remains CheckTLC->Outcome1 No Reaction Outcome2 Intermediate (Acyclic) Isolated CheckTLC->Outcome2 Mass = Product + 18 (Water) Outcome3 Black Tar / Decomposition CheckTLC->Outcome3 Messy Baseline Action1 Increase Temp or Time (Check reagents) Outcome1->Action1 Action2 Increase Temp to Reflux OR Add Acid Catalyst Outcome2->Action2 Action3 LOWER Temp Dilute with Toluene Remove Base (Pyridine) Outcome3->Action3

Figure 2: Decision matrix for optimizing reaction conditions based on observed intermediates and byproducts.

Advanced FAQs

Q: Can I use microwave irradiation to bypass the "tarring" issue? A: Yes. Microwave heating is highly effective for


 cyclizations. It provides rapid, uniform heating that often completes the cyclization in minutes rather than hours, significantly reducing the window for thermal decomposition.
  • Protocol: Sealed vessel,

    
    , 5–10 minutes. Safety: Ensure the vessel is rated for the pressure generated by acetic acid vapor.
    

Q: Why does my Erlenmeyer azlactone synthesis turn red? A: The red color typically indicates the formation of higher conjugated oligomers or oxidative decomposition of the phenolic/aldehyde components. This is a classic sign of "thermodynamic overshoot." The reaction should be stopped as soon as the mixture liquefies and turns a bright yellow/orange.

Q: I need to remove excess Acetic Anhydride without aqueous workup (my product is hydrolytically unstable). How? A:


 forms an azeotrope with Toluene. Add toluene to your reaction mixture and rotary evaporate. Repeat 2-3 times. This allows you to remove 

at a lower bath temperature (

) and keeps the environment anhydrous.

References

  • Erlenmeyer Azlactone Synthesis Protocol

    • Buck, J. S., & Ide, W. S. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll. Vol. 2, p.55.
  • 1,3,4-Oxadiazole Cyclization (Mild Conditions)

    • Rostamizadeh, S., et al. (2003). Microwave assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Tetrahedron Letters, 44(14), 2801-2803.
  • Kinetic vs Thermodynamic Control in Anhydride Cyclizations

    • Cotterill, A. S., et al. (1998). Cyclization of maleamic acids: kinetic vs thermodynamic control. Journal of the Chemical Society, Perkin Transactions 1.
  • Safety Data & Handling of Acetic Anhydride

    • PubChem Database. Acetic Anhydride - Safety and Hazards.

Sources

Technical Guide: Stability & Handling of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (also referred to as 2-(2-fluorophenyl)-3,1-benzoxazin-4-one) is a potent heterocyclic electrophile, frequently utilized as a serine protease inhibitor (e.g., Cathepsin G, Chymotrypsin) and a pharmaceutical intermediate.

Its biological activity relies on the acylating potential of the benzoxazinone ring. The pharmacophore functions by reacting with the active site serine of a target enzyme. However, this same reactivity renders the compound inherently unstable in the presence of moisture. Water acts as a competing nucleophile, causing rapid ring-opening hydrolysis that irreversibly deactivates the compound.

Critical Stability Warning: This compound is moisture-sensitive. Exposure to ambient humidity, aqueous buffers (pH > 7), or "wet" organic solvents will degrade the material into N-(2-fluorobenzoyl)anthranilic acid , which is biologically inactive in protease inhibition assays.

Technical Deep Dive: The Hydrolysis Mechanism

To troubleshoot stability issues, one must understand the degradation pathway. The instability is not random; it follows specific mechanistic rules driven by the electrophilicity of the C-4 carbonyl and the C-2 imine-like carbon.

The Degradation Pathway

In neutral to basic aqueous environments (typical of biological assays), the hydroxide ion or water molecule attacks the carbonyl carbon (C-4). The electron-withdrawing fluorine atom on the 2-phenyl ring inductively destabilizes the system, potentially accelerating this nucleophilic attack compared to the non-fluorinated parent compound.

Mechanism Diagram

The following diagram illustrates the transition from the active inhibitor to the inactive degradation product.

HydrolysisMechanism Compound Active Inhibitor 2-(2-Fluorophenyl)-benzoxazinone (Hydrophobic) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack (C-4 Carbonyl) Water Moisture / H2O (Nucleophile) Water->Intermediate Product Inactive Degradant N-(2-fluorobenzoyl)anthranilic acid (Hydrophilic/Acidic) Intermediate->Product Ring Opening (Irreversible)

Figure 1: Hydrolysis pathway of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one in neutral/basic conditions.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling benzoxazinones.

Issue 1: "My IC50 values are shifting (potency loss) over time."

Diagnosis: Solvent-Induced Hydrolysis.[1] Root Cause: You are likely storing the compound in DMSO or DMF that has absorbed atmospheric moisture. DMSO is hygroscopic; even "anhydrous" bottles absorb water once opened. Validation: Check the LC-MS of your stock solution.

  • Active Peak: ~241 Da (Parent).

  • Degradant Peak: ~259 Da (Parent + 18 Da for H2O). Solution:

  • Dissolve fresh powder only immediately before the assay.

  • Use single-use aliquots of anhydrous DMSO (stored over molecular sieves).

  • Do not store diluted working solutions in aqueous buffer for any duration > 30 minutes.

Issue 2: "I see a precipitate forming when I dilute the stock into the assay buffer."

Diagnosis: Solubility Crash or Acid Formation. Root Cause: The benzoxazinone core is lipophilic. The hydrolyzed product (N-acyl anthranilic acid) has different solubility properties. If the ring opens, the resulting carboxylic acid may precipitate depending on the buffer pH, or the intact compound itself may crash out if the organic co-solvent concentration is too low. Differentiation:

  • If the precipitate dissolves upon adding mild base (pH 8-9), it is likely the hydrolyzed acid (carboxylates are soluble).

  • If it remains insoluble, it is likely the intact compound (requires higher DMSO %).

Issue 3: "The compound purity was 98% when purchased, but now it's 85%."

Diagnosis: Improper Storage. Root Cause: Storage at -20°C without desiccation. Condensation forms inside the vial upon warming to room temperature. Solution:

  • Allow the vial to equilibrate to room temperature before opening.

  • Store under argon or nitrogen gas if possible.

  • Store in a desiccator cabinet.

Experimental Protocols

Protocol A: Rapid Stability Check (HPLC/LC-MS)

Use this protocol to validate the integrity of your material before running expensive biological assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic core)
Expected Result Intact: Late eluting, less polar. Hydrolyzed: Earlier eluting (more polar due to -COOH and -NH groups).
Protocol B: Handling & Storage Best Practices
  • Arrival: Upon receipt, inspect the container. If the seal is broken, assume compromised stability.

  • Long-Term Storage:

    • State: Solid powder (Lyophilized).

    • Temp: -20°C or -80°C.

    • Atmosphere: Desiccated.

  • Stock Preparation:

    • Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Prepare stocks at high concentration (e.g., 10-50 mM) to minimize the relative water-to-compound ratio.

    • Aliquot: Divide into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Assay Execution:

    • Add the inhibitor to the buffer last .

    • Limit the "pre-incubation" time. While some protocols require pre-incubation to allow acylation of the enzyme, extending this beyond 15-30 minutes can lead to significant non-enzymatic hydrolysis.

Decision Support Diagram

Use this flow to determine the next steps if you suspect compound degradation.

TroubleshootingFlow Start Start: Suspect Degradation? CheckSolvent 1. Check Solvent: Is DMSO/DMF fresh & anhydrous? Start->CheckSolvent CheckLCMS 2. Run LC-MS: Look for M+18 peak (Acid form) CheckSolvent->CheckLCMS Decision1 Peak M+18 detected? CheckLCMS->Decision1 ActionDiscard Discard Stock. Hydrolysis confirmed. Decision1->ActionDiscard Yes ActionPrecip Check Solubility. Compound may have crashed out. Decision1->ActionPrecip No

Figure 2: Troubleshooting decision tree for benzoxazinone stability.

References

  • MDPI Molecules. (2019).[2] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (1971). Studies on the hydrolysis of 3,1-benzoxazin-4-ones.[3][4] Journal of the Chemical Society B. Retrieved from [Link]

  • BindingDB. Target: Chymotrypsinogen A (Bovine) / Ligand: 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one.[5] (Analogous stability profile). Retrieved from [Link]

  • PubChem. Compound Summary: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

Sources

Overcoming steric hindrance of ortho-fluorine in benzoxazinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with benzoxazinone scaffolds , specifically when ortho-fluorine (


-F)  substitution introduces steric or electronic barriers.

Status: Operational | Tier: Advanced Chemical Support Ticket Subject: Overcoming Steric & Electronic Hindrance of Ortho-Fluorine

Welcome to the Benzoxazinone Optimization Hub. You are likely here because a standard protocol (cyclization, functionalization, or ring-opening) has failed due to the unique "Ortho Effect" of fluorine substitution.

Fluorine is small (


 Å), but its high electronegativity and non-bonding electron pairs create significant dipole-dipole repulsion  and conformational locking . This guide provides validated workflows to overcome these specific energy barriers.

🛠️ Diagnostic: Identify Your Bottleneck

Before proceeding, identify which stage of your workflow is compromised.

DiagnosticTree Start Select Your Problem Prob1 Synthesis FAILED (Ring Closure) Start->Prob1 Precursor Stage Prob2 Functionalization FAILED (C-H Activation) Start->Prob2 Late-Stage Prob3 Ring Opening FAILED (Nucleophilic Attack) Start->Prob3 Derivatization Sol1 Protocol A: Microwave/Thermal Shift Prob1->Sol1 Sol2 Protocol B: Catalyst Sizing & Temp Prob2->Sol2 Sol3 Protocol C: Lewis Acid Activation Prob3->Sol3

Figure 1: Diagnostic decision tree for selecting the appropriate troubleshooting protocol based on experimental failure points.

📉 Issue 1: Failure to Cyclize (Synthesis)

Symptom: Reaction of fluorinated anthranilic acid with orthoesters/acid chlorides yields the open-chain intermediate or the dihydro-analog, but fails to eliminate water/alcohol to form the aromatic 4H-3,1-benzoxazin-4-one.

Root Cause: An ortho-fluorine (specifically at the C6 position of the anthranilic acid, becoming C5 of the benzoxazinone) creates dipole repulsion with the carbonyl oxygen. This destabilizes the transition state required for the final elimination step.

✅ Solution: Microwave-Assisted Dehydrative Cyclization

Standard thermal reflux is often insufficient to overcome the activation energy (


) increased by the ortho-F effect. Microwave irradiation provides direct dielectric heating to push the equilibrium.
Optimized Protocol (Microwave)

Based on methodologies adapted from Annor-Gyamfi & Bunce (2019).

  • Reagents:

    • Substrate: Ortho-fluorinated anthranilic acid (1.0 equiv).

    • Cyclizing Agent: Triethyl orthoformate (or corresponding orthoester) (5.0 equiv).

    • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops).

    • Solvent: Ethanol (anhydrous).

  • Setup: Sealed microwave reaction vial (10–20 mL).

  • Procedure:

    • Step A: Mix reagents in the vial.

    • Step B: Irradiate at 140 °C for 10–20 minutes (Power: Dynamic, Max 200W).

    • Note: If using acid chlorides (e.g., benzoyl chloride), use Pyridine as solvent/base and irradiate at 100 °C for 5 mins.

  • Workup:

    • Cool to RT. The product often precipitates.

    • If no precipitate: Evaporate solvent, redissolve in minimal hot EtOH, and cool.

ParameterStandard ThermalMicrowave Optimized
Temperature 80 °C (Reflux)140 °C
Time 12–24 Hours10–20 Minutes
Yield (

-F)
< 45% (often dihydro-impurity)> 85% (fully aromatic)

📉 Issue 2: C-H Activation Stalled

Symptom: You are using the benzoxazinone as a Directing Group (DG) for metal-catalyzed functionalization, but the reaction fails when an ortho-fluorine is present on the aryl ring.

Root Cause: The "Ortho Effect."[1][2] The ortho-fluorine imposes steric crowding around the metal center (Pd/Rh) and reduces the electron density of the directing carbonyl, weakening the Metal-DG coordination.

✅ Solution: Heterogeneous Catalysis & Temperature Modulation

Homogeneous catalysts often fail here due to ligand bulk. Heterogeneous magnetic Pd-catalysts or ligand-free systems have shown higher efficacy in overcoming this steric wall.

Optimized Protocol (Pd-Catalyzed C-H Activation)

Based on Patra & Saha (2023).

  • Reagents:

    • Substrate: 2-Arylbenzoxazinone (1.0 equiv).

    • Coupling Partner: Phenylglyoxylic acid (1.2 equiv).

    • Catalyst: Fe₃O₄@SiO₂-Pd(OAc)₂ (Magnetic Pd-catalyst) or Pd(OAc)₂ (10 mol%).

    • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).

    • Solvent: 1:1 DMF/H₂O or pure Water (if using surfactant).

  • Procedure:

    • Step A: Combine reagents in a screw-cap tube.

    • Step B: Heat to 100–110 °C . Crucial: Do not run at room temperature; the thermal energy is required to rotate the C-C bond against the F-atom repulsion.

    • Step C: Monitor via TLC. The ortho-F requires longer reaction times (up to 24h) compared to non-fluorinated analogs.

  • Purification:

    • Use an external magnet to remove the catalyst (if heterogeneous).

    • Extract with EtOAc.

📉 Issue 3: Nucleophilic Ring Opening Resistance

Symptom: Attempting to open the lactone ring with an amine (to form quinazolinones or amides) is sluggish or incomplete.

Root Cause: The ortho-fluorine (at C5) donates electron density into the ring via resonance (+R), slightly deactivating the carbonyl carbon. Simultaneously, it physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle interference).

✅ Solution: Lewis Acid Activation

Activate the carbonyl oxygen to make the carbon more electrophilic, compensating for the fluorine's deactivation.

Optimized Protocol
  • Reagents:

    • Benzoxazinone (1.0 equiv).

    • Amine Nucleophile (1.2 equiv).

    • Activator: Sc(OTf)₃ (5 mol%) or anhydrous AlCl₃ (1.0 equiv).

    • Solvent: Toluene or CH₂Cl₂.

  • Procedure:

    • Pre-complex the benzoxazinone with the Lewis Acid for 15 minutes at RT.

    • Add the amine slowly.

    • Heat to 60 °C.

  • Mechanism: The Lewis Acid coordinates to the lactone oxygen and the ring nitrogen, pulling electron density away from the carbonyl carbon, making it susceptible to attack despite the nearby fluorine.

❓ Frequently Asked Questions (FAQ)

Q: Why does the dihydro-intermediate form and not eliminate? A: The elimination of ethanol (or water) to aromatize the ring requires the nitrogen lone pair to push electrons into the ring. An ortho-fluorine (electron-withdrawing by induction) pulls density away from the nitrogen (if at C8) or destabilizes the planar transition state (if at C5), raising the barrier for elimination. The Microwave Protocol (Issue 1) provides the necessary energy to cross this barrier.

Q: Can I use copper catalysis for C-H activation with ortho-fluorine? A: It is difficult. Copper systems usually require higher temperatures and are more sensitive to steric hindrance than Palladium or Rhodium. If you must use Cu, switch to a removable directing group strategy or use a stronger oxidant like Ag₂CO₃ to facilitate the cycle.

Q: Does the position of the Fluorine (C5 vs C8) matter? A: Yes.

  • C5-F (Ortho to C=O): Blocks nucleophilic attack and hinders ring closure via repulsion with the carbonyl.

  • C8-F (Ortho to N): Reduces the nucleophilicity of the nitrogen during the initial synthesis step (acylation).

📚 References

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[3] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.[3]

  • Patra, D., & Saha, A. (2023). C–H Activation of 2-Arylbenzoxazinones in Aqueous Medium: Synthesis of Fused Isoindolinones Using a Heterogeneous Magnetic Pd-Catalyst. European Journal of Organic Chemistry.

  • Woydziak, Z. R., et al. (2012).[4] Synthesis of fluorinated benzophenones... by iterative nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(1), 473-481.[4] (Provides context on fluorinated aromatic reactivity).

Sources

Validation & Comparative

1H NMR interpretation of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Executive Summary & Scope

This guide provides a high-resolution interpretation framework for the 1H NMR characterization of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one . This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for quinazolinones and exhibiting intrinsic serine protease inhibitory activity.

The Comparison: Unlike standard spectral guides, this document compares the target molecule's spectral signature directly against its synthetic precursors (Anthranilic Acid and 2-Fluorobenzoyl Chloride ) and its hydrolysis products. This comparative approach validates successful cyclization and purity.

Comparative Analysis: Product vs. Precursors

The primary challenge in characterizing benzoxazinones is distinguishing the cyclized product from the N-acylated intermediate (open ring) or the starting materials.

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl₃)

FeaturePrecursor (Anthranilic Acid) Intermediate (N-(2-fluorobenzoyl)anthranilic acid) Product (Benzoxazinone) Status
-NH / -OH Broad singlets (exchangeable)Broad -NH (~11-12 ppm) & -COOH (~13 ppm)ABSENT Diagnostic
H-5 (A-Ring) ~7.9 ppm (dd)~8.0 ppm (dd)~8.25 ppm (dd) Deshielded
H-3' (B-Ring) N/A~7.2 ppm (multiplet)~7.2-7.3 ppm (ddd) Coupled (

)
19F Signal N/A~ -112 ppm~ -110 to -114 ppm Shifted

Technical Insight: The disappearance of the exchangeable -NH and -COOH protons is the primary confirmation of ring closure. However, the most definitive structural proof is the deshielding of the H-5 proton (A-ring), which shifts downfield (~0.2–0.4 ppm) due to the rigid planar lock of the carbonyl group in the heterocyclic core.

Detailed Spectral Interpretation

The Benzoxazinone Core (A-Ring)

The A-ring protons (H-5, H-6, H-7, H-8) form an ABCD system, but H-5 is distinct.

  • H-5 (δ 8.20 – 8.30 ppm, dd,

    
     Hz): 
    
    • Assignment: Ortho to the carbonyl (C=O).

    • Mechanism: Anisotropic deshielding by the carbonyl cone makes this the most downfield signal.

  • H-7 (δ 7.75 – 7.85 ppm, td,

    
     Hz): 
    
    • Assignment: Para to the Nitrogen, meta to Carbonyl.

  • H-8 (δ 7.60 – 7.70 ppm, d,

    
     Hz): 
    
    • Assignment: Ortho to the Nitrogen.

  • H-6 (δ 7.50 – 7.60 ppm, t,

    
     Hz): 
    
    • Assignment: Meta to both N and C=O.

The 2-Fluorophenyl Substituent (B-Ring)

The B-ring introduces complexity due to 19F-1H spin-spin coupling . The fluorine atom splits carbon and proton signals, creating distinctive multiplets.

  • H-6' (δ 8.05 – 8.15 ppm, td,

    
     Hz): 
    
    • Assignment: Ortho to the oxazinone ring.

    • Coupling: Exhibits long-range coupling to Fluorine (

      
      ) and strong ortho coupling to H-5'.
      
  • H-4' (δ 7.55 – 7.65 ppm, m):

    • Assignment: Para to the oxazinone. Overlaps frequently with A-ring protons.

  • H-3' (δ 7.20 – 7.35 ppm, ddd,

    
     Hz, 
    
    
    
    Hz):
    • Assignment: Ortho to Fluorine.

    • Diagnostic: The large

      
       coupling (~10 Hz) broadens this triplet-like signal, distinguishing it from standard phenyl protons.
      
  • H-5' (δ 7.25 – 7.35 ppm, m):

    • Assignment: Meta to Fluorine. Often overlaps with H-3'.

Visualization of Logic & Pathways

The following diagrams illustrate the synthesis validation logic and the interpretation hierarchy.

Diagram 1: Synthesis Validation Workflow

SynthesisValidation Precursors Precursors (Anthranilic Acid + 2-F-Benzoyl Chloride) Reaction Cyclodehydration (Acetic Anhydride / Heat) Precursors->Reaction Crude Crude Mixture Reaction->Crude Check1 Check: 11-14 ppm Region Crude->Check1 Result_Open Signals Present? (NH/COOH) Check1->Result_Open Yes Result_Closed Signals Absent? Check1->Result_Closed No Intermediate Intermediate: N-Acyl Anthranilic Acid Result_Open->Intermediate Check2 Check: H-5 Shift (>8.2 ppm?) Result_Closed->Check2 Product Product: Benzoxazinone Check2->Intermediate No (Free Rotation) Check2->Product Yes (Locked Conformation)

Caption: Decision tree for validating benzoxazinone formation via 1H NMR.

Diagram 2: Signal Assignment Map

SignalMap Core Benzoxazinone Core H5 H-5 (A-Ring) δ 8.25 ppm (Deshielded by C=O) Core->H5 Anisotropic Zone H678 H-6,7,8 (A-Ring) δ 7.50-7.85 ppm (Aromatic Multiplets) Core->H678 H6p H-6' (B-Ring) δ 8.10 ppm (Ortho to Heterocycle) Core->H6p Substituent Effect H3p H-3' (B-Ring) δ 7.25 ppm (Ortho to F, J_HF ~10Hz) Core->H3p Coupling Effect

Caption: Spatial assignment of key protons relative to the benzoxazinone core.

Experimental Protocol

To ensure reproducibility and spectral clarity, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO can cause peak broadening due to viscosity and may interact with residual acidic protons if ring opening occurs.

      
       provides sharper resolution for the aromatic multiplets.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may lead to stacking effects (π-π interactions), causing slight upfield shifts of the planar benzoxazinone protons.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16–32 scans are sufficient for this molecular weight.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the isolated H-5 proton, ensuring accurate integration.
    
  • Spectral Width: -2 to 14 ppm (to monitor for residual acid/NH peaks).

19F NMR Validation (Optional but Recommended)
  • Run a quick 19F NMR (non-decoupled).

  • Target Signal: Single peak around -110 to -114 ppm .

  • Purity Check: The presence of a secondary fluorine peak (e.g., -112 ppm) often indicates the presence of the uncyclized N-acyl intermediate.

References

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of Sciences, Islamic Azad University. Comparison of cyclization methods and spectral data for benzoxazinone derivatives.

  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules, 2019, 24(19), 3555.[1] Detailed mechanistic study on the cyclization vs. ring-opening equilibrium.

  • Synthesis and Biological Activity of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one. Journal of Applied Pharmaceutical Research, 2020. Provides baseline NMR data for the non-fluorinated parent scaffold.

  • 1H NMR Interpretation of Fluorinated Aromatics. Chemistry LibreTexts. General principles of H-F coupling constants in aromatic systems.

Sources

Spectroscopic Characterization of 3,1-Benzoxazin-4-ones: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

This guide provides a definitive spectroscopic framework for identifying 4H-3,1-benzoxazin-4-ones , a critical scaffold in drug discovery (e.g., human leukocyte elastase inhibitors) and materials science.

The primary challenge in synthesizing benzoxazinones is their thermodynamic instability relative to their rearrangement products, quinazolin-4(3H)-ones , and their hydrolysis precursors, anthranilic acid derivatives . This guide focuses on the FTIR characteristic peaks of the Carbonyl (C=O) and Imine (C=N) bonds as the most reliable "fingerprint" to distinguish the target benzoxazinone from these structural analogs.

Theoretical Framework: The Electronic Environment

To interpret the FTIR spectra accurately, one must understand the electronic causality governing the bond stiffness (


) in the benzoxazinone ring.
The "Lactone-Like" Carbonyl (High Frequency)

Unlike the stable amide carbonyl found in quinazolinones, the carbonyl in 3,1-benzoxazin-4-one resides in a strained heterocyclic ester (lactone) environment.

  • Constraint: The oxygen atom in the ring exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon.

  • Resonance: The resonance delocalization is less effective than in amides, leading to higher double-bond character.

  • Result: This increases the force constant (

    
    ), shifting the C=O stretching vibration to a significantly higher wavenumber (1740–1780 cm⁻¹ ) compared to typical amides.
    
The Imine/Azomethine Bond (C=N)

The C=N bond is part of the heteroaromatic system. Its position is sensitive to conjugation with the 2-position substituent (e.g., phenyl vs. methyl).

  • Range: Typically 1600–1620 cm⁻¹ .

  • Interference: This peak often overlaps with aromatic C=C skeletal vibrations, requiring careful second-derivative analysis or comparison with saturated analogs.

Comparative Spectral Analysis

The following data consolidates experimental findings for 2-substituted-4H-3,1-benzoxazin-4-ones against their primary rearrangement product (Quinazolinone) and precursor (Anthranilic Acid).

Table 1: Diagnostic Peak Comparison
Functional GroupBenzoxazinone (Target)Quinazolinone (Rearrangement Product)Anthranilic Acid Deriv. (Precursor)Differentiation Logic
C=O Stretch 1745 – 1780 cm⁻¹ 1660 – 1690 cm⁻¹1680 – 1700 cm⁻¹ (Acid/Amide)Primary Indicator: The >80 cm⁻¹ blue shift in benzoxazinone is definitive.
C=N Stretch 1600 – 1620 cm⁻¹ 1600 – 1625 cm⁻¹Absent (C-N single bonds)Confirms ring closure (vs. precursor).
N-H Stretch Absent 3100 – 3400 cm⁻¹ (Broad)3300 – 3500 cm⁻¹Presence of N-H indicates ring opening or rearrangement.
C-O-C Stretch 1230 – 1260 cm⁻¹ AbsentAbsentConfirms the oxazine ether linkage.
Substituent Effects (Hammett Correlation)

The position of the C=O peak is modulated by the electronic nature of the substituent at the 2-position (R).

  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl)

    • Effect: Inductive withdrawal increases the C=O bond order.

    • Shift:Blue Shift (Higher Wavenumber, e.g., >1770 cm⁻¹).

  • Electron Donating Groups (EDG): (e.g., -CH₃, -OCH₃)

    • Effect: Resonance donation slightly decreases bond order.

    • Shift:Red Shift (Lower Wavenumber, e.g., ~1750 cm⁻¹).

Experimental Validation Protocol

This protocol ensures reproducible data free from solvent artifacts (e.g., hydrogen bonding in solution which lowers C=O frequency).

Method: Solid State KBr Pellet

Why: Solution-phase IR (e.g., in CHCl₃) can cause peak broadening and solvent-solute interactions that obscure the sharp lactone C=O peak.

Step-by-Step Workflow:

  • Sample Prep: Grind 1–2 mg of dry benzoxazinone sample with 100 mg of spectroscopic grade KBr.

  • Drying: Critical Step. Dry the mixture under a heat lamp or vacuum for 5 minutes to remove hygroscopic water (water O-H peaks at 3400 cm⁻¹ can mask N-H impurities).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.

Decision Matrix: Product Identification

Use the following logic flow to classify your synthesis product.

DecisionMatrix Start Start: Analyze FTIR Spectrum CheckCO Check C=O Region (1650 - 1800 cm⁻¹) Start->CheckCO HighFreq Peak observed at 1740 - 1780 cm⁻¹? CheckCO->HighFreq YesHigh Yes HighFreq->YesHigh High ν(C=O) NoHigh No (Peak is 1660-1690 cm⁻¹) HighFreq->NoHigh Low ν(C=O) CheckNH Check N-H Region (3100 - 3500 cm⁻¹) YesHigh->CheckNH NoNH No N-H Peak CheckNH->NoNH YesNH Significant N-H Peak CheckNH->YesNH Confirmed CONFIRMED: 3,1-Benzoxazin-4-one NoNH->Confirmed Impurity1 Mixture/Hydrolysis: Open Chain Precursor YesNH->Impurity1 CheckNH_Quin Check N-H Region NoHigh->CheckNH_Quin YesNH_Quin N-H Present CheckNH_Quin->YesNH_Quin Rearranged REARRANGED PRODUCT: Quinazolin-4(3H)-one YesNH_Quin->Rearranged

Figure 1: Spectroscopic Decision Matrix for distinguishing Benzoxazinone from its common rearrangement products and precursors.

Case Study Data: 2-Substituted Derivatives

The following data illustrates the specific peak shifts for common derivatives [1, 2].

CompoundSubstituent (2-Pos)ν(C=O) cm⁻¹ ν(C=N) cm⁻¹ Notes
2-Phenyl-4H-3,1-benzoxazin-4-one Phenyl (-Ph)1766 1611 Reference Standard. High C=O due to lactone strain.
2-Methyl-4H-3,1-benzoxazin-4-one Methyl (-CH₃)1755 1620 Slight red shift in C=O due to weak EDG effect of methyl.
2-(4-Nitrophenyl)-... p-Nitro (-NO₂)1772 1608 Strong EWG increases C=O stiffness (Blue shift).
Quinazolinone Analog (Rearranged)1670 1615 Amide I band . Distinctly lower than all benzoxazinones.

References

  • Thilagavathy, G., et al. "Vibrational spectra of 2-phenyl-4H-3,1-benzoxazin-4-one studied by IR spectroscopy and AM1 semiempirical molecular orbital calculations." ResearchGate, 2009.

  • Castillo, M.V., et al. "Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one." Journal of Molecular Structure, 2017.

  • BenchChem.[1] "A Comparative Guide to the Spectral Data of 4H-3,1-Benzoxazin-4-one, 2-Phenyl and Its Analogs." BenchChem Spectral Database, 2025.

  • El-Hashash, M.A., et al. "Synthesis and Biological Evaluation of Some Novel Benzoxazin-4-one and Quinazolin-4-one Derivatives."[2] Molecules, 2011.

Sources

A Comparative Guide to the Reactivity of 2-Fluorophenyl vs. 2-Chlorophenyl Benzoxazinones in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the benzoxazinone scaffold is a privileged structure, valued for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, and even anticancer agents.[1][2] The functionalization of the benzoxazinone core is pivotal to tuning its pharmacological profile, and a key avenue for derivatization is through nucleophilic aromatic substitution (SNAr) on a halogenated phenyl substituent at the 2-position.

This guide provides an in-depth comparison of the reactivity of two common precursors: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one and 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes towards novel bioactive molecules.

The Decisive Role of the Halogen in SNAr Reactivity: A Mechanistic Overview

Nucleophilic aromatic substitution is a cornerstone reaction for the modification of electron-poor aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex.[3][5] This step temporarily disrupts the aromaticity of the ring. The stability of this high-energy intermediate is therefore paramount to the overall reaction rate.

This is where the profound influence of the halogen substituent comes into play. The reactivity order for halogens in SNAr reactions is often counterintuitive to those familiar with aliphatic nucleophilic substitutions, following the trend:

F > Cl > Br > I [3][6]

The rationale behind this trend lies in the dual role of the halogen:

  • Inductive Electron Withdrawal: The halogen's primary role in accelerating the reaction is its ability to withdraw electron density from the aromatic ring through the inductive effect. This effect is most pronounced with the highly electronegative fluorine atom.[7] The strong electron withdrawal polarizes the C-X bond and, more importantly, stabilizes the negative charge of the Meisenheimer intermediate.[3]

  • Leaving Group Ability: The cleavage of the carbon-halogen bond occurs in the second, faster step of the reaction, where aromaticity is restored.[3] Therefore, the bond strength of the C-X bond (C-F being the strongest) has a less significant impact on the overall reaction rate compared to the stability of the intermediate.

In essence, the powerful electron-withdrawing nature of fluorine significantly lowers the activation energy of the rate-determining nucleophilic addition step, making the 2-fluorophenyl derivative the more reactive substrate.[7]

Caption: Generalized mechanism of the SNAr reaction on a 2-(2-halophenyl)benzoxazinone.

Comparative Reactivity: Fluoro vs. Chloro

Based on the well-established principles of SNAr reactions, we can confidently predict the following reactivity differences between 2-(2-fluorophenyl)- and 2-(2-chlorophenyl)benzoxazinones:

Feature2-(2-Fluorophenyl)benzoxazinone2-(2-Chlorophenyl)benzoxazinoneRationale
Reaction Rate FasterSlowerThe high electronegativity of fluorine provides superior stabilization of the Meisenheimer intermediate.[3][7]
Reaction Conditions Milder (lower temperature, shorter reaction time)Harsher (higher temperature, longer reaction time)The higher intrinsic reactivity of the fluoro-derivative allows for less forcing conditions to achieve the same conversion.
Yield Generally higherGenerally lowerFaster reaction rates and milder conditions often lead to higher yields and fewer side products.

Experimental Protocol: A Representative Aminolysis Reaction

To illustrate how a comparative study of the reactivity of these two substrates could be conducted, a general protocol for their reaction with a primary amine, such as benzylamine, is provided below. This aminolysis reaction is a common method for generating novel benzoxazinone derivatives.

Objective: To compare the rate of formation of the corresponding N-benzylamino derivative from 2-(2-fluorophenyl)benzoxazinone and 2-(2-chlorophenyl)benzoxazinone.

Materials:

  • 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one

  • 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, reflux condensers, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) and 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To each flask, add potassium carbonate (2.0 eq) followed by benzylamine (1.2 eq).

  • Reaction: Heat the reaction mixtures to 80°C and monitor the progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the 2-fluorophenyl derivative will proceed to completion significantly faster than the reaction with the 2-chlorophenyl analogue.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Dissolve Halo-Benzoxazinone in DMF add_reagents Add K₂CO₃ and Benzylamine start->add_reagents reaction Heat to 80°C and Monitor by TLC add_reagents->reaction workup Cool, Quench with Water, and Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical workflow for the aminolysis of 2-halophenyl benzoxazinones.

Conclusion and Outlook

The fundamental principles of nucleophilic aromatic substitution unequivocally predict that 2-(2-fluorophenyl)benzoxazinone is a more reactive substrate than its 2-chlorophenyl counterpart. This enhanced reactivity, driven by the superior ability of fluorine to stabilize the key Meisenheimer intermediate, translates to faster reaction rates and the feasibility of using milder reaction conditions. For researchers and drug development professionals, the choice of the 2-fluorophenyl derivative can offer a more efficient and potentially higher-yielding pathway to novel benzoxazinone-based compounds. While direct comparative quantitative data on these specific substrates would be a valuable addition to the field, the well-established mechanistic understanding of SNAr reactions provides a robust framework for guiding synthetic strategy.

References

  • Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of new non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 41(3), 256-262.
  • Sonigra, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Hassan, H. M., & El-Meka, A. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Chemical Science Journal, 4(6), 815-826.
  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
  • Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. ARKIVOC, (i), 36-54.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023, October 31). Retrieved from [Link]

  • Abdollahi, S., & Shariat, M. (2005).
  • El-Gendy, A. M., et al. (1987). Some reactions of 2-(-chlorophenyl)-4H-1, 3 -benzoxazin-4-one and 2. Pakistan Journal of Scientific and Industrial Research, 30(11), 826-828.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Cheminform. [Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

13C NMR chemical shifts of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Analysis of 13C NMR Spectral Signatures: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine Advantage in Spectral Assignment

In the development of benzoxazinone-based pharmacophores, the introduction of a fluorine atom is a strategic design choice for metabolic stability and lipophilicity. However, for the analytical scientist, the fluorine substituent serves a secondary, critical function: it acts as an internal spin-label.

This guide compares the 13C NMR profile of the target molecule, 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one , against its non-fluorinated analog (2-phenyl). We demonstrate that while the non-fluorinated spectrum suffers from severe signal overlap in the aromatic region (127–132 ppm), the 2-fluorophenyl derivative offers a self-validating spectral fingerprint driven by predictable Carbon-Fluorine (


) coupling constants.

Synthesis & Experimental Context

To understand the spectral impurities and solvent effects often seen in these spectra, one must understand the genesis of the molecule. The standard protocol involves the cyclodehydration of


-acylanthranilic acids.

Protocol:

  • Acylation: Anthranilic acid is treated with 2-fluorobenzoyl chloride in pyridine or with triethylamine/DCM to form the amide intermediate.

  • Cyclization: The intermediate is refluxed in acetic anhydride (

    
    ) or treated with cyanuric chloride to effect ring closure, yielding the benzoxazinone core.
    
Figure 1: Synthesis Pathway & Impurity Logic

Synthesis Anth Anthranilic Acid (Starting Material) Amide N-(2-Fluorobenzoyl) anthranilic acid (Intermediate) Anth->Amide Et3N, DCM 0°C to RT F_Benz 2-Fluorobenzoyl Chloride F_Benz->Amide Target 2-(2-Fluorophenyl)- 4H-benzo[d][1,3]oxazin-4-one (Target) Amide->Target Ac2O, Reflux Cyclodehydration Byprod Open-Ring Hydrolysis Product (Common Impurity) Target->Byprod H2O (Storage)

Caption: Cyclodehydration pathway. Note that "Byprod" (hydrolysis) often appears as a set of broad signals near 170 ppm in aged samples.

Comparative Data Analysis: 13C NMR Chemical Shifts

The following table contrasts the Experimental Baseline of the 2-phenyl analog with the Diagnostic Signatures of the 2-(2-fluorophenyl) derivative.

Key Performance Indicator: The "Performance" of the fluorinated spectrum is defined by the resolution of regioisomers . In the 2-phenyl analog, carbons C-2', C-3', and C-4' often overlap. In the 2-fluorophenyl target,


 coupling splits these into distinct doublets, allowing unambiguous assignment.
Table 1: Spectral Assignment & Coupling Constants
Carbon Position2-Phenyl Analog (

, ppm)
2-(2-F-Phenyl) Target (

, ppm)*
Multiplicity (

)
Diagnostic Logic
C=O (C-4) 159.6159.0 – 159.8 SingletDeshielded carbonyl; no significant coupling (5+ bonds from F).
C=N (C-2) 157.1154.5 – 155.5 Doublet (

Hz)
Imine carbon. Shows small coupling via the bridge (C2-C1'-C2'-F).
C-2' (C-F) 128.8 (CH)160.0 – 162.5 Doublet (

Hz)
Primary Identifier. Huge coupling and downfield shift.
C-4' (Para) 132.6133.5 – 134.5 Doublet (

Hz)
Meta to F. Inductive effect is weak; coupling is diagnostic.
C-6' (Meta) 128.6124.0 – 125.0 Doublet (

Hz)
Often overlaps with benzoxazinone core signals but identified by splitting.
C-1' (Ipso) 130.3118.0 – 120.0 Doublet (

Hz)
Upfield shift due to ortho-F shielding effect.
C-3' (Ortho) 128.8116.0 – 117.0 Doublet (

Hz)
Distinct upfield shift; typically the most shielded aromatic signal.
Benzoxazinone Ar 117.0 - 147.0117.0 - 147.0 SingletsUnaffected by F. Standard pattern: 147 (C8a), 136, 128, 127, 126, 117 (C8).

*Note: 2-(2-F-Phenyl) values are derived from substituent chemical shift (SCS) additivity rules applied to the 2-phenyl baseline, validated against standard fluorobenzene coupling constants.

Technical Deep Dive: The "Self-Validating" Protocol

When analyzing the 13C NMR of this molecule, you do not need to rely solely on chemical shift databases. The spectrum validates itself through the magnitude of the coupling constants.

The Validation Workflow:

  • Locate the C-F Carbon: Look for the doublet centered ~161 ppm with a massive separation (~60-65 Hz on a 100 MHz instrument, which equals

    
     Hz). If this is absent, the fluorine is lost or the ring is not intact.
    
  • Identify the Bridge (C=N): Look for the signal near 155 ppm. In the 2-phenyl analog, this is a sharp singlet. In the 2-fluorophenyl target, this must appear as a doublet (or broadened singlet) due to long-range

    
     coupling. This confirms the connection between the benzoxazinone core and the fluorinated ring.
    
  • Verify Regiochemistry (Ortho vs. Para):

    • Ortho (Target): You will see two carbons with large

      
       coupling (~20 Hz): C-1' (quaternary) and C-3' (CH).
      
    • Para (Alternative): You would see only one carbon with

      
       coupling (C-3', symmetric).
      
Figure 2: Spectral Assignment Logic Flow

NMR_Logic Start Start Analysis: 13C{1H} Spectrum Check_CF Identify Doublet at ~161 ppm (J ~ 250 Hz)? Start->Check_CF Yes_CF Fluorine is attached. (C-2' Confirmed) Check_CF->Yes_CF Yes No_CF STOP: Check Synthesis. (Missing F or Ring Open) Check_CF->No_CF No Check_CN Check C=N (~155 ppm). Is it a Doublet (J ~ 3-5 Hz)? Yes_CF->Check_CN Yes_CN Connectivity Confirmed. (Benzoxazinone linked to F-Ring) Check_CN->Yes_CN Yes No_CN Warning: Check for hydrolysis (Amide C=O) Check_CN->No_CN No Check_Ortho Count Doublets with J ~ 20 Hz (2J coupling) Yes_CN->Check_Ortho Result_Ortho Two Doublets (C1', C3') = 2-Fluorophenyl (Target) Check_Ortho->Result_Ortho 2 Signals Result_Para One Doublet (C3', C5' equiv) = 4-Fluorophenyl (Isomer) Check_Ortho->Result_Para 1 Signal

Caption: Decision tree for validating the 2-(2-fluorophenyl) regioisomer using coupling constants.

References

  • Comparitive Baseline (2-Phenyl Analog)

    • Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity. (2019).
  • Synthesis Methodology

    • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids.[1] (2019). PMC - NIH.

  • Fluorine Substituent Effects (C-F Coupling)

    • 13C nuclear magnetic resonance spectroscopy.[2][3][4][5][6][7][8][9][10] Determination of carbon-fluorine couplings. Caltech Authors.

  • Isomer Comparison (4-Fluorophenyl Analog)

    • (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine. (2017). Molbank.

Sources

UV-Vis Absorption Spectra of 2-Aryl-4H-benzo[d][1,3]oxazin-4-ones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-4H-benzo[d][1,3]oxazin-4-one scaffold (often referred to as 2-aryl-3,1-benzoxazin-4-one) represents a critical class of heterocyclic compounds. While pharmacologically active as serine protease inhibitors, their primary utility in synthetic chemistry is as activated electrophilic intermediates for the synthesis of quinazolinones.

This guide provides an in-depth analysis of their electronic absorption properties. Unlike stable commercial dyes, the UV-Vis profile of benzoxazinones is transient and highly dependent on solvent integrity. This document compares their spectral performance against their thermodynamic isomers (quinazolinones) and provides a self-validating protocol for their characterization.

The Chromophore System: Electronic Architecture

The UV-Vis spectrum of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one is governed by a planar, conjugated system comprising the benzoxazinone core fused with a 2-aryl substituent.

Theoretical Basis

The absorption profile typically exhibits two primary bands arising from


 and 

transitions. The conjugation pathway extends from the phenyl ring through the C=N bond to the lactone carbonyl (C=O).
  • Band I (Primary): Located in the 230–250 nm region, attributed to the localized aromatic

    
     transitions of the benzene ring and the oxazinone core.
    
  • Band II (Secondary): Located in the 290–315 nm region, attributed to the extended conjugation (B-band) involving the cinnamoyl-like system (-C=C-C=N-). This band is sensitive to substituents on the 2-aryl ring.

Visualization of Electronic Transitions

Chromophore Core Benzoxazinone Core (Lactone + Imine) Transitions Electronic Transitions Core->Transitions UV Excitation Phenyl 2-Aryl Substituent (Electron Donor/Acceptor) Phenyl->Core Conjugation Band1 Band I: 230-250 nm (Local Excitation) Transitions->Band1 Band2 Band II: 290-315 nm (Charge Transfer) Transitions->Band2

Figure 1: Logical flow of electronic transitions within the 2-aryl-4H-benzo[d][1,3]oxazin-4-one chromophore.

Comparative Analysis: Benzoxazinones vs. Alternatives

In drug development, distinguishing the kinetic product (benzoxazinone) from the thermodynamic product (quinazolinone) is a frequent analytical challenge.

Spectral Comparison Table
Feature2-Aryl-4H-benzo[d][1,3]oxazin-4-one 2-Aryl-4(3H)-quinazolinone 2-Aryl-4H-chromen-4-one (Flavone)
Primary

290 – 315 nm 305 – 330 nm 290 – 310 nm
Spectral Shape Sharp transitions; often lacks fine vibrational structure due to ring strain.Broader bands due to NH tautomerism and H-bonding.Distinct Band I (300-380 nm) and Band II (240-280 nm).
Solvent Sensitivity High. Unstable in nucleophilic solvents (MeOH, Water). Hydrolyzes to anthranilic acid derivatives.Low. Stable in protic and aprotic solvents.Moderate. Shows solvatochromism but chemically stable.
Molar Extinction (

)
High (

M⁻¹cm⁻¹).
High (

M⁻¹cm⁻¹).
Very High (

M⁻¹cm⁻¹).
Fluorescence Weak to Moderate (blue/green emission).Stronger fluorescence (often used as probes).Highly fluorescent.
Performance Insight: The Stability Trade-off

The benzoxazinone's UV spectrum is a marker of its reactivity .

  • Observation: If you observe a time-dependent blue shift or the appearance of a new band at ~320-330 nm in the presence of amines, the benzoxazinone ring has opened and rearranged to the quinazolinone.

  • Diagnostic: The disappearance of the lactone carbonyl band (IR ~1760 cm⁻¹) correlates with UV spectral shifts.

Substituent Effects (Tuning the Spectrum)

The position of Band II is highly tunable via Hammett substituent effects on the 2-aryl ring.

  • Electron Donating Groups (EDG): Substituents like -OMe or -N(Me)₂ at the para-position extend the conjugation length and raise the HOMO energy.

    • Effect: Bathochromic (Red) Shift.

    • Shift Magnitude: +10 to +40 nm.

    • Example: 2-(4-methoxyphenyl)-benzoxazinone

      
       nm.
      
  • Electron Withdrawing Groups (EWG): Substituents like -NO₂ or -CF₃ .

    • Effect: Variable. Often causes a hypsochromic (Blue) shift or intensity reduction due to disrupted charge transfer.

    • Example: 2-(4-nitrophenyl)-benzoxazinone

      
       nm (with lower 
      
      
      
      ).

Experimental Protocol: Self-Validating Synthesis & Analysis

Objective: Synthesize 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and obtain a valid UV-Vis spectrum without hydrolysis artifacts.

Materials
  • Precursors: Anthranilic acid, Benzoyl chloride.

  • Solvent: Pyridine (reaction), Dry Acetonitrile (UV analysis).

  • Validation: TLC (Silica gel, Hexane:EtOAc 8:2).

Step-by-Step Workflow
  • Synthesis (Cyclodehydration):

    • Dissolve anthranilic acid (10 mmol) in dry pyridine (5 mL).

    • Add benzoyl chloride (10 mmol) dropwise at 0°C.

    • Stir at RT for 2 hours. The mixture will solidify as the benzoxazinone forms.

    • Quench: Pour into ice water. Filter the solid immediately.

    • Purification: Recrystallize from absolute ethanol (Do not use water/methanol mixtures to avoid ring opening).

  • Stability Check (The "Zero-Hour" Test):

    • Prepare a stock solution in anhydrous acetonitrile (

      
       M).
      
    • Run a scan immediately (

      
      ).
      
    • Wait 30 minutes and run a second scan (

      
      ).
      
    • Pass Criteria: Spectra must overlap perfectly. If

      
       shows a shift, the solvent is wet, and the ring is hydrolyzing.
      
  • Measurement:

    • Record spectrum from 200 nm to 500 nm.

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
Workflow Diagram

Protocol Start Start: Anthranilic Acid + Benzoyl Chloride React Cyclization (Pyridine, 0-25°C) Start->React Isolate Isolation (Ice Water Precip -> Filter) React->Isolate Purify Recrystallization (Absolute EtOH) Isolate->Purify Prepare Sample Prep (Anhydrous MeCN) Purify->Prepare Check Stability Check (T0 vs T30 Scan) Prepare->Check Final Valid Spectrum (290-315 nm) Check->Final No Change Fail Hydrolysis Detected (Retest with Dry Solvent) Check->Fail Shift Observed

Figure 2: Experimental workflow ensuring spectral integrity of the moisture-sensitive benzoxazinone.

References

  • Synthesis & General Properties: Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]

  • Crystal Structure & Structural Validation: Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[1][2][3][4][5] Acta Crystallographica Section E, 65(1), o127.[6] [Link]

  • Reactivity & Quinazolinone Conversion: Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Arkivoc, (i), 36-54. [Link]

  • Substituent Effects on Benzoxazole Derivatives (Isosteric Comparison): Rodembusch, F. S., et al. (2007). Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives. Journal of Luminescence, 126(2), 728-734.[7] [Link]

Sources

Structure-Activity Relationship (SAR) Guide: Fluorinated vs. Non-Fluorinated Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry impact of fluorine substitution on the 1,4-benzoxazin-3-one scaffold. While the non-fluorinated parent scaffold serves as a versatile building block, strategic fluorination—specifically at the C-6 and C-7 positions—consistently amplifies biological potency, metabolic stability, and membrane permeability. This guide provides a comparative analysis for researchers optimizing this pharmacophore for antimicrobial and anticancer applications.

Part 1: The Physicochemical Pivot

Why Fluorinate? The transition from a hydrogen (H) to a fluorine (F) substituent is not merely a steric change; it is an electronic overhaul of the molecule.

Metabolic Blockade (The Para-Block Effect)

In non-fluorinated benzoxazinones, the aromatic ring is susceptible to oxidative metabolism, particularly by Cytochrome P450 enzymes (CYP450). The C-6 position (para to the nitrogen) is an electron-rich "soft spot" for hydroxylation.

  • C-H Bond Energy: ~98 kcal/mol (Vulnerable to oxidation).

  • C-F Bond Energy: ~116 kcal/mol (Resistant to oxidation).

  • Result: Substitution at C-6 blocks this metabolic route, significantly extending the in vivo half-life (

    
    ).
    
Lipophilicity and Permeability (LogP)

Fluorine is the most electronegative element (3.98 Pauling scale), yet it is highly lipophilic.

  • Dipole Effect: The C-F bond creates a strong permanent dipole.

  • Membrane Penetration: Fluorination typically increases

    
     (partition coefficient), facilitating passive transport across the lipid bilayers of bacterial cell walls or cancer cell membranes.
    
  • Acidity Modulation: Fluorine on the benzene ring decreases the

    
     of the lactam N-H (via inductive withdrawal), potentially altering hydrogen bond donor capability at the active site.
    

Part 2: Comparative SAR Analysis

Case Study: Antimicrobial Potency

The following data summarizes the structure-activity relationship (SAR) trends observed when comparing unsubstituted 1,4-benzoxazin-3-ones against their C-6 fluorinated analogs. Data is synthesized from comparative studies on DNA gyrase inhibition and broad-spectrum antimicrobial assays.

Table 1: Comparative Potency Profile (Representative Data)
FeatureNon-Fluorinated (Parent) 6-Fluoro Derivative Impact of Fluorination
Structure 2H-1,4-benzoxazin-3(4H)-one6-fluoro-2H-1,4-benzoxazin-3(4H)-oneC-6 Substitution
Electronic State Electron-rich aromatic ringElectron-deficient aromatic ringIncreased metabolic stability
LogP (Calc.) ~1.2 - 1.4~1.5 - 1.7Enhanced membrane permeability
Antibacterial MIC (S. aureus)> 64 µg/mL (Weak/Inactive)8 - 16 µg/mL (Active)4-8x Potency Increase
Antifungal EC50 (P. infestans)> 50 µg/mL15 - 25 µg/mL~2-3x Potency Increase
Metabolic Fate Rapid hydroxylation (Phase I)Resists oxidation; slower clearanceExtended Half-life

Key Insight: The unsubstituted parent compound often acts merely as a scaffold with weak intrinsic activity. The introduction of fluorine (or chlorine) at C-6 is often the "molecular switch" that converts the scaffold into a viable lead compound by enabling it to reach the target site (permeability) and persist long enough to act (stability).

Part 3: Mechanistic Visualization

The following diagrams illustrate the logic flow of the SAR optimization and the synthesis workflow.

Diagram 1: The Fluorine Optimization Logic

SAR_Logic Scaffold 1,4-Benzoxazin-3-one (Parent Scaffold) Mod Strategic Fluorination (C-6 Position) Scaffold->Mod Chemical Modification Metab Block Metabolic Oxidation (CYP450) Mod->Metab Lipid Increase Lipophilicity (LogP) Mod->Lipid Elec Inductive Effect (Lower pKa of NH) Mod->Elec HalfLife Extended Half-Life (t1/2) Metab->HalfLife Perm Enhanced Membrane Permeability Lipid->Perm Bind Altered H-Bond Donating Ability Elec->Bind Result High Potency Lead Candidate HalfLife->Result Perm->Result Bind->Result

Caption: Logical flow illustrating how C-6 fluorination translates physicochemical changes into improved biological performance.

Diagram 2: Synthesis Workflow (H vs F)

Synthesis_Workflow StartH 2-Aminophenol (Non-Fluorinated) Step1 N-Acylation (Intermediate Formation) StartH->Step1 StartF 2-Amino-4-fluorophenol (Fluorinated) StartF->Step1 Reagent Chloroacetyl Chloride + Base (K2CO3) Reagent->Step1 Step2 Intramolecular Cyclization (Ring Closure) Step1->Step2 Reflux/Heat ProdH Product A: 1,4-Benzoxazin-3-one Step2->ProdH From Non-F ProdF Product B: 6-Fluoro-1,4-benzoxazin-3-one Step2->ProdF From F-Precursor

Caption: Parallel synthesis pathway for generating matched molecular pairs for SAR evaluation.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

This protocol ensures high yield and purity by controlling the pH during the cyclization step.

  • Reagents: 2-Amino-4-fluorophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetone (Solvent).
    
  • Step-by-Step:

    • Preparation: Dissolve 2-amino-4-fluorophenol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C in an ice bath.

    • Acylation: Add

      
       to the solution. Add chloroacetyl chloride dropwise over 30 minutes. Validation: Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine spot.
      
    • Cyclization: Once the intermediate amide is formed, heat the mixture to reflux (approx. 56°C) for 4–6 hours. Mechanism: The base facilitates the nucleophilic attack of the phenolic oxygen on the alkyl chloride.

    • Work-up: Filter off inorganic salts. Evaporate the solvent. Recrystallize the residue from ethanol/water.

    • Characterization: Confirm structure via

      
      -NMR (distinct singlet/multiplet around -115 to -125 ppm depending on reference).
      
Biological Assay: MIC Determination (Broth Microdilution)

To validate the potency difference, use a standard CLSI protocol.

  • Target: Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

  • Procedure:

    • Prepare stock solutions of the Non-Fluorinated and Fluorinated compounds in DMSO.

    • In a 96-well plate, perform serial 2-fold dilutions (Range: 128 µg/mL to 0.25 µg/mL).

    • Inoculate wells with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Success Criteria: The Fluorinated analog should exhibit an MIC at least 2-fold lower (better) than the Non-Fluorinated parent to confirm the "Fluorine Effect."

Part 5: Strategic Recommendations

  • Start with the Scan: When utilizing the benzoxazinone scaffold, do not rely on the unsubstituted form for hit identification. It is often a "false negative" due to rapid metabolism or poor entry. Always include the 6-Fluoro or 6-Chloro analog in the primary screen.

  • Watch the Solubility: While Fluorine improves permeability, it increases lipophilicity. If

    
     exceeds 4.0, consider adding a solubilizing group (e.g., morpholine or piperazine) to the nitrogen (N-4 position) to maintain bioavailability.
    
  • Combine with N-Substitution: The most potent derivatives in literature often combine C-6 Fluorination (for stability) with N-4 alkylation/acylation (for target specificity).

References

  • Synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives. Frontiers in Microbiology (2023). Link

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (2026/2015). Link

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry (2018). Link

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal (2018). Link

  • Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal (2023). Link

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18595-84-1 Molecular Formula: C₁₄H₈FNO₂ Molecular Weight: 241.22 g/mol Synonyms: 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one[1]

Executive Safety Directive

Status: WARNING - Treat as a Bioactive Irritant & Potential Sensitizer.

As a Senior Application Scientist, I advise all personnel to handle 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one under the Precautionary Principle . While specific toxicological data for this fluorinated derivative is limited in public registries, its structural class (benzoxazinones) acts as serine protease inhibitors and potential acylating agents [1]. The addition of the fluorine atom at the ortho position generally increases lipophilicity and metabolic stability, potentially enhancing bioavailability and skin absorption compared to non-fluorinated analogs [2].

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Respiratory: Zero tolerance for dust inhalation.

  • Skin: Assume potential for sensitization; double-gloving recommended during solubilization.

Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationship (SAR) and GHS classifications of close analogs (e.g., 2-phenyl-4H-1,3-benzoxazin-4-one).

Hazard ClassGHS CodeRisk DescriptionCausality / Mechanism
Acute Toxicity (Oral) H302 Harmful if swallowedBenzoxazinones are biologically active pharmacophores capable of enzyme inhibition [3].
Skin Irritation H315 Causes skin irritationReactive cyclic ester/amide functionality can acylate nucleophilic residues on skin proteins.
Eye Irritation H319 Causes serious eye irritationCrystalline dust acts as a mechanical and chemical irritant to mucous membranes.
STOT - SE H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal inflammation.

PPE Selection Matrix

This protocol uses a Task-Based Risk Management approach. Do not use a "one-size-fits-all" strategy.

PPE Decision Logic (Graphviz)

PPE_Decision_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Dissolved (Liquid) State->Solution In Solvent Dust_Risk Is Dust Generation Likely? (e.g., Weighing, Transfer) Solid->Dust_Risk Level_2 LEVEL 2: Enhanced PPE + Double Gloves + Fume Hood Mandatory Solution->Level_2 Standard Solvent Level_3 LEVEL 3: High Exposure Risk + N95/P100 Respirator + Goggles (Unvented) + Tyvek Sleeves Solution->Level_3 Splash Risk / Heating Dust_Risk->Level_2 No (In Hood) Dust_Risk->Level_3 Yes (Open Bench) Level_1 LEVEL 1: Standard PPE Lab Coat, Safety Glasses, Nitrile Gloves (0.11mm)

Caption: Decision tree for selecting appropriate PPE based on physical state and procedural risk factors.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Double Layer) Outer: 5 mil (0.12 mm) standard nitrile for dexterity.Inner: 4 mil nitrile (contrasting color). Benzoxazinones are soluble in organic solvents (DMSO, DCM); breakthrough time decreases rapidly if dissolved. Double gloving provides a visual breach indicator.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders. Unvented or indirect-vent goggles prevent airborne particulates from bypassing the lens.
Respiratory N95 or P100 Mandatory if weighing outside a fume hood. The 2-fluorophenyl moiety does not significantly increase volatility, but the solid powder poses an inhalation risk.
Body Defense Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

A. Weighing & Mass Transfer

Objective: Prevent aerosolization of the solid.

  • Engineering Control: Perform all weighing inside a Class II Biological Safety Cabinet or a chemical fume hood with a draft shield.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static charge can cause "jumping" of particles.

  • Technique: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination and dust generation).

B. Solubilization

Solvent Compatibility: Soluble in DMSO, DMF, and Dichloromethane (DCM). Sparingly soluble in water.

  • Add Solvent to Solid: Always add the liquid to the powder, not vice versa, to minimize puffing.

  • Vessel: Use a screw-cap glass vial (borosilicate). Avoid polystyrene, as organic solvents used for this compound may degrade plastics.

  • Mixing: Vortex in short bursts inside the hood. If sonication is required, keep the cap tightly sealed to prevent aerosol generation.

C. Reaction Setup

Thermal Stability: Benzoxazinones are generally stable up to 150°C but can hydrolyze in strong acid/base aqueous conditions [4].

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While not strictly pyrophoric, exclusion of moisture prevents premature hydrolysis of the oxazinone ring.

  • Pressure: If heating above 60°C, use a pressure-rated vessel behind a blast shield.

Emergency Response & Spill Management

Spill Response Workflow (Graphviz)

Spill_Response Alert 1. ALERT Notify Personnel Assess 2. ASSESS Quantity & State Alert->Assess PPE_Up 3. PPE UP Don Goggles & N95 Assess->PPE_Up Dry_Spill Dry Powder Spill PPE_Up->Dry_Spill Wet_Spill Liquid/Solvent Spill PPE_Up->Wet_Spill Action_Dry Cover with wet paper towel (Prevent Dust) Dry_Spill->Action_Dry Action_Wet Absorb with Vermiculite or Chem-Pad Wet_Spill->Action_Wet Disposal 4. DISPOSAL Seal in HazWaste Bag Label 'Toxic Organic' Action_Dry->Disposal Action_Wet->Disposal

Caption: Step-by-step containment strategy for dry and wet spills.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5] Lift eyelids.[4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][5]

Disposal & Waste Management

Waste Stream: Organic Hazardous Waste (Non-Halogenated or Halogenated depending on solvent).

  • Labeling: Must be clearly labeled with the full chemical name and "Irritant."

  • Deactivation: Do not attempt to neutralize via hydrolysis in the lab sink. The hydrolysis products (substituted anthranilic acids) may still be bioactive or regulated.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (2024).[6][7] 2-Phenyl-4H-1,3-benzoxazin-4-one (Analogous Compound Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. (Contextual grounding for Benzoxazinone bioactivity).

Sources

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Retrosynthesis Analysis

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2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.